GDC-2394
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H25N5O4S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea |
InChI |
InChI=1S/C20H25N5O4S/c1-21-14-10-25-19(29-11-14)17(9-22-25)30(27,28)24-20(26)23-18-15-6-2-4-12(15)8-13-5-3-7-16(13)18/h8-9,14,21H,2-7,10-11H2,1H3,(H2,23,24,26)/t14-/m0/s1 |
InChI Key |
NDRARVKETDZHBS-AWEZNQCLSA-N |
Isomeric SMILES |
CN[C@H]1CN2C(=C(C=N2)S(=O)(=O)NC(=O)NC3=C4CCCC4=CC5=C3CCC5)OC1 |
Canonical SMILES |
CNC1CN2C(=C(C=N2)S(=O)(=O)NC(=O)NC3=C4CCCC4=CC5=C3CCC5)OC1 |
Origin of Product |
United States |
Foundational & Exploratory
GDC-2394: A Potent and Selective NLRP3 Inflammasome Inhibitor - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-2394 is an orally bioavailable, selective, and reversible small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound has demonstrated potent inhibition of the NLRP3 pathway in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. Despite promising preclinical and early clinical pharmacodynamic effects, the clinical development of this compound was halted due to observations of drug-induced liver injury in a Phase 1 clinical trial.[3]
The NLRP3 Inflammasome Signaling Pathway and Mechanism of Action of this compound
The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors such as Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second signal, triggered by a variety of stimuli including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing the assembly of the inflammasome complex. This blockade of inflammasome formation inhibits the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Species | Stimulus | Readout | IC50 | Reference |
| Caspase-1 Activation | THP-1 | Human | LPS + Nigericin | Caspase-1 Activity | 51 nM | [1] |
| IL-1β Release | THP-1 | Human | LPS + Nigericin | IL-1β Levels | 400 nM | [1] |
| IL-1β Release | mBMDMs | Mouse | LPS + Nigericin | IL-1β Levels | 63 nM | [1] |
| IL-1β Release | Whole Blood | Mouse | LPS + ATP | IL-1β Levels | 100 nM | [1] |
| ASC Speck Formation | THP-1 | Human | LPS + Nigericin | ASC Speck Count | Inhibition at 20 µM | [1] |
mBMDMs: mouse Bone Marrow-Derived Macrophages
Table 2: In Vivo Activity of this compound in a Mouse Model of Peritonitis
| This compound Dose (p.o.) | Inhibition of Peritoneal IL-1β | Reference |
| 1 mg/kg | 66.8% | |
| 10 mg/kg | 81.3% |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Route | T1/2 | Bioavailability |
| Mouse | p.o. | - | - |
| Rat | p.o. | - | - |
| Dog | p.o. | - | - |
| Cynomolgus Monkey | p.o. | - | - |
Detailed pharmacokinetic parameters were not consistently available in the public domain.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation in THP-1 Cells
This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic THP-1 cell line and the measurement of IL-1β release.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Human IL-1β ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiate the cells into macrophage-like cells by treating with 50 nM PMA for 24 hours.
-
Replace the medium with fresh RPMI-1640 containing various concentrations of this compound or vehicle control and incubate for 30 minutes.
-
Prime the cells by adding LPS to a final concentration of 100 ng/mL and incubate for 3 hours.
-
Stimulate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM and incubate for 30 minutes.
-
Centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
ASC Speck Formation Assay in THP-1 Cells
This protocol outlines the visualization of ASC speck formation, a hallmark of inflammasome activation, in THP-1 cells.
Materials:
-
THP-1 cells stably expressing ASC-GFP
-
Culture medium
-
This compound
-
LPS
-
Nigericin
-
Paraformaldehyde (4% in PBS)
-
Mounting medium with DAPI
-
Glass-bottom culture dishes
-
Confocal microscope
Procedure:
-
Seed THP-1-ASC-GFP cells on 35 mm glass-bottom culture dishes.
-
Pre-treat the cells with 20 µM this compound or vehicle for 30 minutes.[1]
-
Prime the cells with 100 ng/mL LPS for 3 hours.
-
Stimulate with 10 µM nigericin for 30 minutes.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash the cells with PBS and mount with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the formation of ASC specks (fluorescent puncta) using a confocal microscope. The percentage of cells with ASC specks can be quantified.
Mouse Model of MSU-Induced Peritonitis
This protocol describes an in vivo model of NLRP3 inflammasome-driven inflammation and its inhibition by this compound.
Materials:
-
C57BL/6 mice
-
This compound
-
LPS
-
Monosodium urate (MSU) crystals
-
Sterile PBS
-
Mouse IL-1β ELISA kit
Procedure:
-
Administer this compound orally (p.o.) at doses of 1 or 10 mg/kg, or vehicle control, to C57BL/6 mice.
-
Two hours after this compound administration, inject the mice intraperitoneally (i.p.) with LPS.
-
Two hours after the LPS injection, inject the mice i.p. with a suspension of MSU crystals.
-
At a designated time point after MSU injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage with sterile PBS to collect the peritoneal fluid.
-
Centrifuge the lavage fluid to pellet the cells and collect the supernatant.
-
Measure the concentration of IL-1β in the supernatant using a mouse IL-1β ELISA kit.
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome, effectively blocking the production of IL-1β and IL-18 in response to a variety of NLRP3-activating stimuli. Its mechanism of action involves the direct inhibition of NLRP3, preventing the assembly of the inflammasome complex. While this compound demonstrated significant efficacy in preclinical models of inflammation, its development was terminated due to safety concerns, specifically drug-induced liver injury, observed in a first-in-human clinical trial.[3] The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of innate immunity and drug discovery who are investigating the NLRP3 inflammasome and the development of its inhibitors.
References
GDC-2394: A Technical Whitepaper on a Potent and Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GDC-2394 is an orally active and selective small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] Developed by Genentech, this compound demonstrated potent inhibition of the NLRP3 pathway, a key component of the innate immune system implicated in a multitude of inflammatory diseases.[2][3] Preclinical studies showcased its efficacy in various in vitro and in vivo models. However, its clinical development was halted during a first-in-human Phase 1 trial due to observations of drug-induced liver injury (DILI).[4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5] Its activation is a two-step process:
-
Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines, such as pro-interleukin (IL)-1β and pro-IL-18. This is typically initiated by the activation of pattern recognition receptors like Toll-like receptors (TLRs) by stimuli such as lipopolysaccharide (LPS).[6]
-
Activation (Signal 2): A secondary stimulus, such as extracellular ATP, crystalline uric acid, or toxins, triggers the assembly of the active inflammasome complex.[2] This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[7]
Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[5] Inappropriate or chronic activation of the NLRP3 inflammasome is associated with a variety of inflammatory and autoimmune disorders.[3]
This compound: Mechanism of Action and Preclinical Data
This compound is a selective inhibitor of the NLRP3 inflammasome.[1] It functions by preventing the assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the subsequent production and release of IL-1β and IL-18.[2] Studies have shown that this compound inhibits NLRP3-induced ASC speck formation in THP-1 cells, a key step in inflammasome assembly.[2][8]
In Vitro Activity
This compound has demonstrated potent and selective inhibition of the NLRP3 inflammasome across various human and murine cell-based assays.
| Assay Type | Cell Line/System | Target | IC50 | Reference(s) |
| Caspase-1 Activation | Human THP-1 cells | NLRP3-dependent | 51 nM | [9] |
| IL-1β Release | Mouse Bone Marrow-Derived Macrophages (mBMDMs) | NLRP3-dependent | 63 nM | [9] |
| IL-1β Release | Mouse Bone Marrow-Derived Macrophages (mBMDMs) | NLRC4-dependent | >20 µM | [9] |
| IL-1β Inhibition | Human Whole Blood (LPS + ATP stimulation) | IL-1β | 0.4 µM | [9] |
| IL-1β Inhibition | Mouse Whole Blood (LPS + ATP stimulation) | IL-1β | 0.1 µM | [9] |
| IL-1β & IL-18 Production | Human Monocyte-Derived Macrophages | NLRP3-dependent | - | [2][9] |
In Vivo Efficacy
The anti-inflammatory effects of this compound were confirmed in rodent models of inflammation.
| Animal Model | Species | Dosing | Key Findings | Reference(s) |
| Acute Peritonitis | Mouse | 0.1-10 mg/kg (p.o.) | Dose-dependent decrease in peritoneal IL-1β concentrations. | [2] |
| Gouty Arthritis | Rat | 25 mg/kg (daily for 7 days) | Reduction in paw swelling and pain. | [9] |
Clinical Development and Discontinuation
This compound advanced to a first-in-human, Phase 1 clinical trial in healthy volunteers to assess its safety, pharmacokinetics (PK), and pharmacodynamics (PD).[4]
Phase 1 Trial Design
The trial included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4]
-
SAD Cohorts: Single oral doses of 150 mg, 450 mg, 900 mg, and 1800 mg.[4]
-
MAD Cohorts: 300 mg or 900 mg administered twice daily for 7 days.[4]
Pharmacokinetics and Pharmacodynamics
This compound was rapidly absorbed orally, with exposure increasing in an approximately dose-proportional manner.[4]
| Parameter | Value Range | Reference(s) |
| Mean Terminal Half-life (t½) | 4.1 - 8.6 hours | [4] |
| Time to Maximum Concentration (Tmax) | 2 - 4 hours | [1] |
Exploratory ex vivo whole-blood stimulation assays demonstrated rapid, reversible, and almost complete inhibition of IL-1β and IL-18 production across all tested doses.[4]
Safety and Discontinuation
While this compound was generally well-tolerated in the SAD and MAD cohorts, the trial was halted during a drug-drug interaction (DDI) stage.[4] Two participants experienced Grade 4 drug-induced liver injury (DILI), which was deemed related to the treatment.[4] Both individuals recovered within three months.[4] Due to these safety concerns, the further development of this compound was discontinued.[4]
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of NLRP3 inflammasome inhibitors like this compound.
In Vitro NLRP3 Inflammasome Activation Assay (THP-1 Cells)
This assay measures the ability of a compound to inhibit the release of IL-1β from human monocytic THP-1 cells.
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: Seed THP-1 cells into 96-well plates and differentiate into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Priming: Remove the PMA-containing medium and prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 1 hour.
-
Activation: Activate the NLRP3 inflammasome by adding a stimulus such as nigericin (e.g., 20 µM) or ATP (e.g., 5 mM) for 1 hour.
-
Sample Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50).
In Vivo Acute Mouse Peritonitis Model
This model assesses the in vivo efficacy of an NLRP3 inhibitor in reducing acute inflammation.
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound or vehicle control orally (p.o.) at desired doses (e.g., 1 and 10 mg/kg).[2]
-
Priming: Two hours after inhibitor administration, inject LPS intraperitoneally (i.p.) to prime the inflammatory response.[9]
-
Activation: Two hours after LPS injection, administer monosodium urate (MSU) crystals i.p. to activate the NLRP3 inflammasome.[9]
-
Sample Collection: After a set time (e.g., 2-4 hours), euthanize the mice and perform a peritoneal lavage with sterile PBS.
-
Analysis: Centrifuge the lavage fluid to pellet the cells. Measure the concentration of IL-1β in the cell-free supernatant by ELISA.
Ex Vivo Whole-Blood Stimulation Assay
This assay evaluates the pharmacodynamic effect of an inhibitor on inflammasome activation in a physiologically relevant matrix.
-
Blood Collection: Collect whole blood from healthy human volunteers or from subjects in a clinical trial into heparinized tubes.
-
Inhibitor Treatment (for in vitro analysis): Aliquot the blood and pre-incubate with various concentrations of this compound or vehicle. For clinical trial samples, this step is omitted as the drug is already in the subjects' circulation.
-
Priming: Prime the whole blood with LPS for a defined period (e.g., 2-3 hours) at 37°C.
-
Activation: Add an NLRP3 activator such as ATP or MSU crystals and incubate for an additional period (e.g., 1 hour).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Cytokine Measurement: Measure the levels of IL-1β and IL-18 in the plasma using ELISA or other sensitive immunoassay platforms.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the NLRP3 inflammasome that showed promising preclinical activity. The comprehensive data gathered from in vitro and in vivo studies highlighted its potential as a therapeutic agent for inflammatory diseases. However, the severe adverse events of drug-induced liver injury observed in the Phase 1 clinical trial led to the cessation of its development. The case of this compound underscores the critical importance of thorough safety evaluations in drug development and provides valuable insights for the future design and clinical translation of NLRP3 inhibitors. The detailed methodologies and data presented in this document serve as a valuable technical resource for researchers in the field of inflammation and drug discovery.
References
- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (this compound): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of this compound - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]
- 5. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (this compound): A Potent and Selective NLRP3 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GDC-2394: A Technical Guide to a Potent and Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GDC-2394, a potent and selective inhibitor of the NLRP3 inflammasome. The information is intended for researchers, scientists, and professionals involved in drug development and the study of inflammatory diseases.
Chemical Structure and Properties
This compound, with the IUPAC name (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-sulfonamide, is a small molecule inhibitor developed by Genentech.[3][4][5] Its development was aimed at treating inflammatory and autoimmune diseases where the NLRP3 inflammasome is implicated.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅N₅O₄S | [6] |
| Molecular Weight | 431.51 g/mol | [6] |
| CAS Number | 2238822-07-4 | [6] |
| Appearance | Solid | MedChemExpress |
| Solubility | Soluble in DMSO | [6] |
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound is a selective and orally active inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[6][7] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][8][9] this compound exerts its inhibitory effect by blocking the activation of the NLRP3 inflammasome, thereby preventing the downstream inflammatory cascade.[1][3][6]
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of intervention for this compound.
Caption: NLRP3 Inflammasome Signaling Pathway and this compound Inhibition.
Preclinical and Clinical Data
This compound has demonstrated potent inhibitory activity in a range of preclinical models. However, its clinical development was halted due to safety concerns observed in a Phase 1 trial.[1]
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | Stimulus | IC₅₀ | Reference |
| IL-1β Release | Human Whole Blood | LPS + ATP | 0.4 µM | [6] |
| IL-1β Release | Mouse Whole Blood | LPS + ATP | 0.1 µM | [6] |
| IL-1β Release | Mouse BMDMs | LPS + ATP | 63 nM | [6] |
| IL-18 Release | Human Monocyte-Derived Macrophages | LPS + ATP | - | [3] |
| Caspase-1 Activation | THP-1 cells | LPS + ATP | 51 nM | [6] |
| ASC Speck Formation | THP-1 cells | LPS + Nigericin | Inhibition at 20 µM | [6] |
Table 3: In Vivo Activity of this compound
| Model | Species | Dosing | Effect | Reference |
| Acute Peritonitis | Mouse | 1 and 10 mg/kg, p.o. | Dose-dependent decrease in peritoneal IL-1β | [3][6] |
| Gouty Arthritis | Rat | 25 mg/kg, once daily for 7 days, p.o. | Reduced paw swelling and pain | [6][7] |
A first-in-human, single and multiple ascending dose Phase 1 trial in healthy volunteers showed that this compound was rapidly absorbed with a half-life of 4.1 to 8.6 hours.[1][10] The study also demonstrated near-complete inhibition of IL-1β and IL-18 secretion in ex vivo stimulated whole blood.[1] Despite these favorable pharmacokinetic and pharmacodynamic profiles, the trial was terminated due to two participants experiencing grade 4 drug-induced liver injury.[1]
Table 4: Human Pharmacokinetic Parameters of this compound (Single Ascending Dose)
| Parameter | Value Range | Reference |
| Tmax (h) | 2 - 4 | [1] |
| t½ (h) | 4.1 - 8.6 | [1][10] |
Experimental Protocols
In Vitro Assay: ASC Speck Formation in THP-1 Cells
This protocol describes the methodology to assess the inhibitory effect of this compound on NLRP3-induced ASC speck formation in the human monocytic THP-1 cell line.
Methodology:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Priming: Cells are seeded in appropriate culture plates and primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Following priming, cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 30-60 minutes).
-
NLRP3 Activation: The NLRP3 inflammasome is then activated by adding a stimulus such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for a short incubation period (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Cells are stained with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: ASC speck formation is visualized using fluorescence microscopy. The percentage of cells with ASC specks is quantified by manual counting or automated image analysis software. Alternatively, flow cytometry can be used for high-throughput quantification of ASC speck-positive cells.[11][12][13]
Caption: Experimental Workflow for ASC Speck Formation Assay.
In Vivo Model: Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis in Rats
This protocol outlines the induction of a gouty arthritis model in rats to evaluate the in vivo efficacy of this compound.
Methodology:
-
Animal Model: Male Lewis or Sprague-Dawley rats are commonly used for this model.[14][15]
-
MSU Crystal Preparation: Monosodium urate (MSU) crystals are prepared by dissolving uric acid in a heated alkaline solution, followed by gradual cooling to allow for crystal formation. The crystals are then washed and suspended in sterile saline.
-
Induction of Arthritis: Rats are anesthetized, and a sterile suspension of MSU crystals (e.g., 25 mg/mL) is injected intra-articularly into the ankle or knee joint (e.g., 50 µL).[14][15][16] The contralateral joint is often injected with sterile saline as a control.
-
Drug Administration: this compound is administered orally (p.o.) at the desired doses (e.g., 25 mg/kg) either prophylactically (before MSU injection) or therapeutically (after MSU injection).[14] A vehicle control group and a positive control group (e.g., colchicine) are typically included.
-
Assessment of Arthritis:
-
Paw Swelling: Joint swelling is measured at various time points after MSU injection using a plethysmometer or calipers. The percentage increase in paw volume or diameter is calculated.[15]
-
Pain Assessment: Nociceptive responses can be evaluated using methods such as the von Frey filament test to measure mechanical allodynia or an incapacitance tester to assess weight-bearing deficits.
-
Histopathology: At the end of the study, the joints are collected, fixed, decalcified, and processed for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Synovial fluid or plasma can be collected to measure levels of pro-inflammatory cytokines like IL-1β.
-
Caption: Workflow for the MSU-Induced Gouty Arthritis Model in Rats.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the NLRP3 inflammasome with demonstrated efficacy in preclinical models of inflammation. While its clinical development was halted due to hepatotoxicity, the wealth of data generated on its chemical properties, mechanism of action, and biological effects provides a valuable resource for the scientific community. The detailed experimental protocols and pathway diagrams presented in this guide can serve as a foundation for further research into NLRP3 inflammasome biology and the development of novel anti-inflammatory therapeutics.
References
- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of this compound - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]
- 5. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (this compound): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
GDC-2394 in vitro activity
An In-Depth Technical Guide on the In Vitro Activity of GDC-2394
Introduction
This compound is an orally available, selective, and reversible small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system that detects cellular damage and stress, triggering an inflammatory response.[3] Inappropriate or chronic activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[1][3][4] this compound has been developed to specifically target and inhibit this pathway, thereby blocking the maturation and secretion of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] This document provides a comprehensive overview of the in vitro activity of this compound, detailing its mechanism of action, potency across various cellular systems, and the experimental protocols used for its characterization.
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 protein. This prevents the assembly of the inflammasome complex, a crucial step for the activation of Caspase-1. Activated Caspase-1 is responsible for cleaving the precursor forms of IL-1β and IL-18 into their biologically active forms. By inhibiting NLRP3, this compound effectively blocks this entire downstream signaling cascade.[5] A key mechanistic feature of this compound is its selectivity; it inhibits the NLRP3 inflammasome without affecting other inflammasomes, such as the NLRC4-dependent pathway.[3][6]
Quantitative In Vitro Activity
This compound has demonstrated potent, concentration-dependent inhibition of NLRP3 inflammasome activity across various cell-based assays and species.
Table 1: Inhibition of Caspase-1 and IL-1β in Cell Lines
| Cell Line | Species | Assay Endpoint | Stimulus | IC50 (µM) | Reference |
| THP-1 | Human | Caspase-1 Activity | LPS + Nigericin | 0.051 | [5][6] |
| BMDMs | Mouse | IL-1β Release | - | 0.063 | [5][6] |
| BMDMs | Mouse | NLRC4-dependent IL-1β Release | - | >20 | [6] |
BMDMs: Bone Marrow-Derived Macrophages
Table 2: Inhibition of IL-1β in Whole Blood
| Species | Stimulus | IC50 (µM) | Reference |
| Human | LPS + ATP | 0.4 | [6] |
| Mouse | LPS + ATP | 0.1 | [6] |
Table 3: Inhibition of Cytokine Production in Human Macrophages
| Cytokine | Stimulus | Effect | Reference |
| IL-1β | LPS + ATP / Cholesterol Crystals | Concentration-dependent inhibition | [7] |
| IL-18 | LPS + ATP / Cholesterol Crystals | Concentration-dependent inhibition | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro findings. The following sections describe the core assays used to characterize this compound.
Inflammasome Selectivity Assay in THP-1 Cells
This assay is designed to confirm that this compound specifically inhibits the NLRP3 inflammasome while sparing others, such as NLRC4.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells are cultured under standard conditions.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with a range of this compound concentrations for 30 minutes.[6]
-
Inflammasome Activation:
-
Endpoint Measurement: After incubation, cell lysates or supernatants are collected. Caspase-1 activity is measured using a specific substrate that releases a fluorescent or colorimetric signal upon cleavage. The results demonstrate that this compound inhibits NLRP3-induced Caspase-1 activity but not NLRC4-induced activity.[7]
ASC Speck Formation Assay
Activation of the NLRP3 inflammasome leads to the polymerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) into a large, single perinuclear structure called an "ASC speck." This assay visualizes the inhibition of inflammasome assembly.[7]
Methodology:
-
Cell Line: A human monocytic THP-1 cell line engineered to express a fluorescently tagged ASC protein is used.[7]
-
Priming and Treatment: Cells are primed with LPS and then treated with this compound or a vehicle control.
-
Activation: The NLRP3 inflammasome is activated using a stimulus like nigericin.
-
Imaging: Cells are fixed and imaged using fluorescence microscopy.
-
Quantification: The percentage of cells containing a distinct ASC speck is quantified. Treatment with this compound results in a concentration-dependent reduction in the number of cells forming ASC specks, indicating inhibition of inflammasome assembly.[3][5][7]
Whole Blood IL-1β Release Assay
This ex vivo assay provides a more physiologically relevant system by using whole blood, which contains all the necessary cellular components and plasma proteins.
Methodology:
-
Blood Collection: Freshly drawn heparinized whole blood is obtained from human donors or mice.[7]
-
Inhibitor Treatment: Aliquots of blood are pre-incubated with this compound at various concentrations.
-
Priming and Activation: The blood is primed with LPS and subsequently stimulated with an NLRP3 activator such as ATP, monosodium urate (MSU) crystals, or cholesterol crystals.[3][7]
-
Incubation: The samples are incubated to allow for cytokine production and release.
-
Measurement: Plasma is separated by centrifugation, and the concentration of IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA). This compound demonstrates potent, concentration-dependent inhibition of IL-1β release in both human and mouse whole blood.[7]
References
- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Development of this compound - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
GDC-2394 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of GDC-2394, a potent and selective inhibitor of the NLRP3 inflammasome. The information presented herein is collated from preclinical studies and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's mechanism of action and specificity. Although clinical development of this compound was halted due to safety concerns, its well-characterized preclinical profile remains a valuable reference for the development of future NLRP3 inhibitors.[1][2]
Executive Summary
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the NLRP3 (NOD-like Receptor Family, Pyrin Domain Containing 3) inflammasome.[3][4] Its mechanism of action involves the direct inhibition of NLRP3, thereby preventing the downstream activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[3][5] Extensive in vitro profiling has demonstrated the selectivity of this compound for the NLRP3 inflammasome over other inflammasome complexes, such as NLRC4.[3][5] This document summarizes the key quantitative data on its target selectivity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Target Selectivity Profile
The selectivity of this compound has been primarily assessed by comparing its inhibitory activity on the NLRP3 inflammasome with other related signaling pathways, most notably the NLRC4 inflammasome. The following tables summarize the key in vitro potency and selectivity data.
Table 1: In Vitro Potency of this compound on NLRP3 Inflammasome Activity
| Assay Type | Cell Line / System | Species | Activator(s) | Endpoint Measured | IC₅₀ (µM) | Reference |
| IL-1β Release | Human Whole Blood | Human | LPS + ATP | IL-1β | 0.4 | [5] |
| IL-1β Release | Mouse Whole Blood | Mouse | LPS + ATP | IL-1β | 0.1 | [5] |
| Caspase-1 Activation | THP-1 cells | Human | LPS + Nigericin | Caspase-1 activity | 0.051 | [3] |
| IL-1β Release | mBMDMs | Mouse | LPS + Nigericin | IL-1β | 0.063 | [5] |
| ASC Speck Formation | THP-1 cells | Human | LPS + Nigericin | ASC Speck Formation | - (Inhibition observed at 20 µM) | [3][5] |
| IL-1β Production | Human Macrophages | Human | LPS + ATP / Cholesterol Crystals | IL-1β | Concentration-dependent inhibition | [3] |
| IL-18 Production | Human Macrophages | Human | LPS + ATP / Cholesterol Crystals | IL-18 | Concentration-dependent inhibition | [3] |
mBMDMs: mouse Bone Marrow-Derived Macrophages
Table 2: Inflammasome Selectivity of this compound
| Assay Type | Cell Line / System | Species | Inflammasome Activated | Activator(s) | Endpoint Measured | IC₅₀ (µM) | Reference |
| IL-1β Release | mBMDMs | Mouse | NLRP3 | LPS + Nigericin | IL-1β | 0.063 | [5] |
| IL-1β Release | mBMDMs | Mouse | NLRC4 | - | IL-1β | >20 | [5] |
| Caspase-1 Activation | THP-1 cells | Human | NLRP3 | LPS + Nigericin | Caspase-1 activity | 0.051 | [3] |
| Caspase-1 Activation | THP-1 cells | Human | NLRC4 | Flagellin | Caspase-1 activity | No inhibition | [3] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to characterize the target selectivity of this compound.
Inflammasome Activation and Inhibition Assays in THP-1 Cells and mBMDMs
These assays are fundamental to determining the potency and selectivity of NLRP3 inhibitors.
-
Objective: To measure the concentration-dependent inhibition of NLRP3- and NLRC4-mediated caspase-1 activation and IL-1β release by this compound.
-
Cell Culture:
-
THP-1 cells, a human monocytic cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Mouse bone marrow-derived macrophages (mBMDMs) are generated by culturing bone marrow cells from C57BL/6 mice for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
-
Experimental Procedure:
-
Priming: Cells are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 2-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Inflammasome Activation:
-
NLRP3 Activation: Cells are stimulated with a second signal such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).
-
NLRC4 Activation: Cells are treated with a specific NLRC4 activator like flagellin.
-
-
Endpoint Measurement:
-
IL-1β Release: The concentration of IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Caspase-1 Activity: Caspase-1 activity in the cell lysate or supernatant is measured using a fluorogenic substrate (e.g., FAM-YVAD-FMK) and a fluorescence plate reader.
-
-
-
Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
ASC Speck Formation Assay
This imaging-based assay visualizes a key step in inflammasome assembly.
-
Objective: To determine the effect of this compound on the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) specks, a hallmark of inflammasome activation.[3]
-
Cell Line: A THP-1 cell line stably expressing an ASC-fusion protein (e.g., ASC-mCherry or ASC-GFP) is used.
-
Experimental Procedure:
-
Cell Seeding: ASC-reporter THP-1 cells are seeded into multi-well imaging plates.
-
Priming and Inhibition: Cells are primed with LPS and then treated with this compound as described in the previous protocol.
-
NLRP3 Activation: The NLRP3 inflammasome is activated using an appropriate stimulus like nigericin.
-
Imaging: Cells are fixed, and images are acquired using a high-content imaging system or a fluorescence microscope.
-
Quantification: The percentage of cells containing ASC specks is quantified using image analysis software.
-
-
Data Analysis: The reduction in the percentage of speck-positive cells in the presence of this compound is determined relative to the vehicle-treated control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow for assessing inhibitor activity.
Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Mechanism of action of the nucleotide-binding oligomerization domain-like receptor protein 3 inflammasome and its regulation in liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (this compound): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
GDC-2394: A Preclinical Pharmacological Profile of a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-2394 is an orally available, selective, and reversible small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing 3 (NLRP3) inflammasome.[1] Inappropriate and chronic activation of the NLRP3 inflammasome is believed to be a key driver in the pathogenesis of numerous inflammatory diseases.[2][3] this compound was developed to address the potential of NLRP3 inhibition as a therapeutic strategy, aiming to minimize the risk of drug-induced liver injury observed with earlier NLRP3 inhibitors.[4][5] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activities, and pharmacokinetic profile.
Mechanism of Action: Targeting the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[3] Its activation by a wide range of stimuli leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[1] this compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.[3][6] This targeted inhibition blocks the downstream cascade of caspase-1 activation and subsequent release of IL-1β and IL-18.[1][7]
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in various cell-based assays, demonstrating its potency and selectivity for the NLRP3 inflammasome.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / System | Stimulus | Readout | IC50 | Reference |
| Caspase-1 Activation | THP-1 cells | LPS + ATP | Caspase-1 activity | 51 nM | [7] |
| IL-1β Release | THP-1 cells | LPS + ATP | IL-1β levels | 400 nM (human) | [7] |
| IL-1β Release | Mouse BMDMs | LPS + ATP | IL-1β levels | 63 nM | [7] |
| IL-1β Release | Mouse BMDMs | - | NLRC4-dependent IL-1β release | >20 µM | [7] |
| IL-1β Release | Human Whole Blood | LPS + Crystals | IL-1β levels | Concentration-dependent inhibition | [3][8] |
| IL-1β and IL-18 Production | Human Monocyte-Derived Macrophages | LPS + ATP / Cholesterol Crystals | IL-1β and IL-18 levels | Concentration-dependent inhibition | [3][8] |
| ASC Speck Formation | THP-1 cells | - | ASC Speck Formation | Inhibition at 20 µM | [6][7] |
BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate.
This compound demonstrates potent, concentration-dependent inhibition of NLRP3-mediated caspase-1 activation and subsequent IL-1β and IL-18 release in both human and mouse cellular systems.[3][7] Importantly, it shows high selectivity for the NLRP3 inflammasome, with no significant inhibition of the NLRC4 inflammasome at concentrations up to 20 µM.[7] Furthermore, this compound effectively inhibits NLRP3 activation induced by various crystalline stimuli, which are relevant to diseases like gout.[3][8] The inhibition of ASC speck formation further confirms its mechanism of action at an early stage of inflammasome assembly.[6][8]
In Vivo Pharmacology
The in vivo efficacy of this compound has been evaluated in rodent models of inflammation, demonstrating its potential for oral administration.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dosing Regimen | Readout | Efficacy | Reference |
| Acute Peritonitis | Mouse | 0.1 - 10 mg/kg, p.o. | Peritoneal IL-1β levels | Dose-dependent decrease | [3] |
| Gouty Arthritis | Rat | 25 mg/kg, once daily for 7 days, p.o. | Paw swelling and pain | Reduction in paw swelling and pain | [3][7] |
In an acute mouse model of peritonitis, oral administration of this compound led to a dose-dependent reduction in peritoneal IL-1β concentrations.[3] In a rat model of gouty arthritis, daily oral dosing of this compound significantly reduced paw swelling and pain, indicating its anti-inflammatory effects in a disease-relevant model.[3][7]
Preclinical Pharmacokinetics
Pharmacokinetic properties of this compound have been assessed in multiple preclinical species.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dosing | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | 20 mg/kg, p.o. | - | 6.6 | 10 | [9] |
Data on other species like mouse, dog, and cynomolgus monkey were mentioned to exist but specific parameters were not publicly available in the search results.
The preclinical pharmacokinetic profile in rats indicates that this compound has a reasonable half-life but suggests that oral bioavailability may be limited, potentially due to first-pass metabolism or limited gastrointestinal permeability.[9]
Experimental Protocols
In Vitro IL-1β Release Assay (General Workflow)
The following diagram outlines a typical workflow for assessing the in vitro inhibitory activity of this compound on IL-1β release.
Caption: Workflow for in vitro IL-1β release assay.
Methodology:
-
Cell Culture: Human or mouse monocytic cells (e.g., THP-1 or bone marrow-derived macrophages) are cultured under standard conditions.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and NLRP3.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
NLRP3 Activation: The NLRP3 inflammasome is activated using a specific stimulus, such as ATP or crystalline substances.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of secreted IL-1β in the supernatant is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the IL-1β concentration against the this compound concentration.
In Vivo Acute Peritonitis Model (General Workflow)
The diagram below illustrates the experimental workflow for the in vivo evaluation of this compound in a mouse model of acute peritonitis.
Caption: Workflow for in vivo acute peritonitis model.
Methodology:
-
Compound Administration: this compound or a vehicle control is administered orally to mice at specified doses.
-
Induction of Peritonitis: After a predetermined time to allow for drug absorption, peritonitis is induced by intraperitoneal injection of LPS followed by an NLRP3 agonist such as monosodium urate (MSU) crystals.[3]
-
Sample Collection: At a specific time point after induction, the peritoneal cavity is washed with saline, and the peritoneal lavage fluid is collected.
-
Cytokine Measurement: The concentration of IL-1β in the lavage fluid is measured using an ELISA.
-
Data Analysis: The levels of IL-1β in the this compound-treated groups are compared to the vehicle-treated control group to determine the in vivo efficacy.
Conclusion and Clinical Perspective
The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of the NLRP3 inflammasome with oral activity in animal models of inflammation. However, its clinical development was halted. A first-in-human Phase 1 trial in healthy volunteers showed that while this compound was generally well-tolerated in single and multiple ascending dose cohorts and demonstrated near-complete inhibition of IL-1β and IL-18, the study was terminated due to instances of drug-induced liver injury in a drug-drug interaction arm of the trial.[1][2] Despite the discontinuation of its development, the preclinical and early clinical data for this compound provide valuable insights into the therapeutic potential and challenges of targeting the NLRP3 inflammasome.
References
- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (this compound): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of this compound - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - American Chemical Society - Figshare [acs.figshare.com]
GDC-2394: A Potent and Selective NLRP3 Inflammasome Inhibitor for Innate Immunity Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
November 2025
Abstract
GDC-2394 is a potent, selective, and orally bioavailable small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing 3 (NLRP3) inflammasome, a critical component of the innate immune system. Inappropriate activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the role of this compound in innate immunity, detailing its mechanism of action, preclinical and clinical data, and associated experimental methodologies. The information is intended for researchers, scientists, and drug development professionals engaged in the study of innate immunity and the development of novel anti-inflammatory therapeutics.
Introduction to this compound and the NLRP3 Inflammasome
The innate immune system constitutes the first line of defense against pathogens and endogenous danger signals. Central to this response is the inflammasome, a multi-protein complex that drives the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). The NLRP3 inflammasome is the most extensively studied inflammasome and is activated by a diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) such as extracellular ATP, crystalline uric acid, and cholesterol crystals.[1]
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response. Dysregulated NLRP3 inflammasome activity is a key driver of pathology in numerous diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, atherosclerosis, and neurodegenerative disorders.
This compound has been developed as a selective inhibitor of the NLRP3 inflammasome, offering a targeted therapeutic approach to mitigate NLRP3-driven inflammation.[2]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly and selectively inhibiting the NLRP3 inflammasome. This inhibition prevents the downstream activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18.[2] Key aspects of its mechanism include:
-
Direct Binding and Inhibition: this compound directly binds to the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.
-
Selective Inhibition: this compound demonstrates high selectivity for the NLRP3 inflammasome, with no significant inhibition of other inflammasomes, such as the NLRC4 inflammasome.[1]
-
Inhibition of ASC Speck Formation: A hallmark of NLRP3 inflammasome activation is the formation of large ASC protein complexes called "specks." this compound has been shown to inhibit the formation of these ASC specks in a concentration-dependent manner in cellular assays.[1]
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of intervention by this compound.
Preclinical Pharmacology
The efficacy of this compound has been evaluated in a range of in vitro, ex vivo, and in vivo models, demonstrating its potent and selective inhibition of the NLRP3 inflammasome.
In Vitro and Ex Vivo Activity
This compound has shown potent, concentration-dependent inhibition of IL-1β and IL-18 production in various cell-based assays.
Table 1: In Vitro and Ex Vivo Activity of this compound
| Assay System | Species | Activator(s) | Measured Endpoint | IC50 / Activity | Reference |
| THP-1 Cells | Human | LPS + Nigericin | Caspase-1 Activity | Concentration-dependent inhibition | [1] |
| THP-1 Cells | Human | LPS + Nigericin | ASC Speck Formation | Concentration-dependent inhibition | [1] |
| Human Whole Blood | Human | LPS + ATP | IL-1β Production | Potent inhibition | [1] |
| Mouse Whole Blood | Mouse | LPS + ATP | IL-1β Production | Potent inhibition | [1] |
| Human Whole Blood | Human | Monosodium Urate (MSU) Crystals | IL-1β Production | Concentration-dependent inhibition | [2] |
| Human Whole Blood | Human | Calcium Pyrophosphate Dihydrate (CPPD) | IL-1β Production | Concentration-dependent inhibition | [2] |
| Human Whole Blood | Human | Cholesterol Crystals | IL-1β Production | Concentration-dependent inhibition | [2] |
| Human Monocyte-Derived Macrophages (hMDMs) | Human | LPS + ATP | IL-1β and IL-18 Production | Concentration-dependent inhibition | [1] |
| Human Monocyte-Derived Macrophages (hMDMs) | Human | LPS + Cholesterol Crystals | IL-1β and IL-18 Production | Concentration-dependent inhibition | [2] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Not specified | IL-1β Release | Blocked NLRP3-dependent release | [1] |
In Vivo Efficacy
This compound has demonstrated significant anti-inflammatory effects in animal models of NLRP3-mediated diseases.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | This compound Dose | Endpoint | Result | Reference |
| Acute Peritonitis | Mouse | 0.1 - 10 mg/kg (p.o.) | Peritoneal IL-1β concentrations | Dose-dependent decrease | [1] |
| Gouty Arthritis | Rat | Not specified | Paw swelling and pain | Reduced | [1] |
Clinical Development and Pharmacodynamics
This compound advanced to a first-in-human Phase 1 clinical trial in healthy volunteers to evaluate its safety, pharmacokinetics (PK), and pharmacodynamics (PD).[3]
Pharmacokinetics
Oral administration of this compound resulted in rapid absorption with approximately dose-proportional increases in exposure. The mean terminal half-life ranged from 4.1 to 8.6 hours, and minimal accumulation was observed with multiple dosing.[3]
Pharmacodynamics
Exploratory ex vivo whole-blood stimulation assays demonstrated rapid, reversible, and near-complete inhibition of IL-1β and IL-18 secretion across all tested doses.[3]
Clinical Trial Discontinuation
Despite the favorable pharmacokinetic and pharmacodynamic profile, the clinical development of this compound was halted due to serious adverse events. Two participants in the drug-drug interaction stage of the trial experienced Grade 4 drug-induced liver injury (DILI), which was deemed related to the treatment.[3] This safety profile precludes its further development.[3]
Experimental Protocols
THP-1 Cell Inflammasome Activation Assay
This protocol describes the methodology for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in the human monocytic THP-1 cell line.
Methodology:
-
Cell Culture: Maintain THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Differentiation: Seed THP-1 cells in 96-well plates and differentiate into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by adding a second signal, such as nigericin or ATP.
-
Sample Collection and Analysis: After incubation, collect the cell culture supernatants and measure the levels of secreted IL-1β and IL-18 using enzyme-linked immunosorbent assay (ELISA) or assess caspase-1 activity using a fluorometric assay.
Mouse Model of Peritonitis
This in vivo model is used to evaluate the efficacy of this compound in a setting of acute, sterile inflammation.
Methodology:
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) at desired doses.
-
Induction of Peritonitis: After a specified time post-drug administration, induce peritonitis by intraperitoneal (i.p.) injection of a priming agent (e.g., LPS) followed by an NLRP3 activator (e.g., monosodium urate crystals).
-
Peritoneal Lavage: At a defined time point after the inflammatory challenge, euthanize the mice and perform a peritoneal lavage with sterile phosphate-buffered saline (PBS).
-
Cytokine Analysis: Centrifuge the peritoneal lavage fluid to pellet the cells and collect the supernatant. Measure the concentration of IL-1β in the supernatant by ELISA.
Summary and Future Perspectives
This compound is a well-characterized, potent, and selective inhibitor of the NLRP3 inflammasome. Preclinical studies have robustly demonstrated its ability to suppress NLRP3-mediated inflammation both in vitro and in vivo. While the clinical development of this compound was terminated due to hepatotoxicity, the compound remains a valuable research tool for elucidating the role of the NLRP3 inflammasome in various diseases. The data generated from the this compound program underscores the therapeutic potential of targeting NLRP3 while also highlighting the critical importance of thorough safety and toxicity evaluations for this class of inhibitors. Future research will likely focus on developing NLRP3 inhibitors with improved safety profiles for the treatment of a wide range of inflammatory disorders.
References
- 1. Overcoming preclinical safety obstacles to discover this compound: A potent and selective NLRP3 inhibitor [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Development of GDC-2394: A Technical Overview of a Novel NLRP3 Inflammasome Inhibitor
Introduction
GDC-2394 is an orally bioavailable, selective, and reversible small-molecule inhibitor of the NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome, developed by Genentech.[1] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide array of danger signals, triggers the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.[3][4] this compound was developed to address the need for potent and selective NLRP3 inhibitors with a favorable safety profile.[3] This technical guide provides an in-depth overview of the development of this compound, including its mechanism of action, preclinical and clinical data, and key experimental methodologies.
Mechanism of Action
This compound directly targets and inhibits the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The activation signal, triggered by a diverse range of stimuli including extracellular ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex facilitates their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[4][5][6] this compound exerts its inhibitory effect by preventing the activation and assembly of the NLRP3 inflammasome, thereby blocking the downstream cascade of caspase-1 activation and cytokine release.[1][4] Specifically, it has been shown to inhibit NLRP3-induced ASC speck formation in THP-1 cells.[4]
Data Presentation
In Vitro Potency
This compound demonstrated potent and selective inhibition of the NLRP3 inflammasome in various in vitro assays.
| Assay Type | Cell Line / System | Stimulus | Measured Endpoint | IC50 |
| IL-1β Inhibition | Human Whole Blood | LPS + ATP | IL-1β | 0.4 µM[1] |
| IL-1β Inhibition | Mouse Whole Blood | LPS + ATP | IL-1β | 0.1 µM[1] |
| Caspase-1 Activation | THP-1 cells | LPS + Nigericin | Caspase-1 activity | 51 nM[1] |
| IL-1β Release | Mouse BMDMs | LPS + Nigericin | IL-1β | 63 nM[1] |
| NLRC4-dependent IL-1β Release | Mouse BMDMs | Salmonella typhimurium | IL-1β | >20 µM[1] |
BMDMs: Bone Marrow-Derived Macrophages
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a mouse model of acute peritonitis.
| Animal Model | Dosing Regimen | Endpoint | Result |
| Acute Mouse Peritonitis | 1 mg/kg, p.o. | Peritoneal IL-1β | 66.8% reduction[6] |
| Acute Mouse Peritonitis | 10 mg/kg, p.o. | Peritoneal IL-1β | 81.3% reduction[6] |
Phase 1 Clinical Trial Pharmacokinetics (Single Ascending Dose)
A first-in-human Phase 1 trial was conducted in healthy volunteers to assess the safety and pharmacokinetics of this compound.[1][7]
| Dose | N | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| 150 mg | 6 | 1030 | 2.0 | 5450 | 4.1 |
| 450 mg | 6 | 3210 | 2.0 | 18500 | 5.4 |
| 900 mg | 6 | 6360 | 4.0 | 44200 | 8.6 |
| 1800 mg | 6 | 10100 | 4.0 | 83800 | 7.6 |
Data are presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Terminal half-life.
Experimental Protocols
Ex Vivo Whole Blood Stimulation Assay
This assay was used to assess the pharmacodynamic effects of this compound on cytokine release in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Whole blood was collected from healthy volunteers or animal subjects into tubes containing an anticoagulant (e.g., sodium heparin).
-
Compound Incubation: Aliquots of whole blood were pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Priming (Signal 1): The blood was primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Following priming, the blood was stimulated with a known NLRP3 activator, such as ATP or nigericin, to induce inflammasome assembly and cytokine release.
-
Plasma Collection: The stimulation was stopped by placing the samples on ice, followed by centrifugation to separate the plasma from the cellular components.
-
Cytokine Quantification: The concentrations of IL-1β and IL-18 in the collected plasma were quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
Acute Mouse Peritonitis Model
This in vivo model was employed to evaluate the efficacy of orally administered this compound in a setting of acute inflammation.
Methodology:
-
Compound Administration: this compound was administered orally (p.o.) to mice at various doses (e.g., 1 and 10 mg/kg).[4]
-
Inflammation Induction: At a specified time post-dose (e.g., 2 hours), mice were injected intraperitoneally (i.p.) with LPS to prime the inflammatory response.[4]
-
NLRP3 Activation: After a further interval (e.g., 2 hours), mice received an i.p. injection of an NLRP3 activator, such as monosodium urate (MSU) crystals, to trigger inflammasome activation in the peritoneal cavity.[4]
-
Sample Collection: A short time after the MSU injection, the mice were euthanized, and the peritoneal cavity was lavaged with saline to collect the peritoneal fluid.
-
Endpoint Analysis: The collected peritoneal lavage fluid was centrifuged, and the supernatant was analyzed for IL-1β concentrations to determine the extent of NLRP3-mediated inflammation and the inhibitory effect of this compound.
Clinical Development and Outcome
The first-in-human Phase 1 study of this compound involved single ascending doses (150-1800 mg) and multiple ascending doses (300 or 900 mg twice daily for 7 days).[1][7][8] The study also included assessments of food effect and drug-drug interaction potential with midazolam, a CYP3A4 substrate.[1][7]
This compound was generally well-tolerated in the single and multiple ascending dose cohorts.[1][7] It was rapidly absorbed, with dose-proportional increases in exposure and a mean terminal half-life ranging from 4.1 to 8.6 hours.[1][7] A high-fat meal had a minor impact on its pharmacokinetics.[1][7] Importantly, ex vivo whole-blood stimulation assays demonstrated rapid, reversible, and near-complete inhibition of IL-1β and IL-18 across the tested doses, confirming target engagement.[1][7]
Despite the favorable pharmacokinetic and pharmacodynamic profile, the clinical development of this compound was halted.[1][7] This decision was made due to the occurrence of Grade 4 drug-induced liver injury (DILI) in two participants in the drug-drug interaction part of the study, who were receiving the highest dose.[1][7] Both individuals recovered within three months.[1][7] The safety findings precluded further development of this compound.[1][7]
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome that demonstrated robust target engagement in both preclinical models and early clinical evaluation. The development program successfully identified a compound with desirable in vitro and in vivo pharmacological properties. However, the emergence of serious hepatotoxicity in the Phase 1 trial led to the discontinuation of its development. The insights gained from the this compound program, particularly regarding its pharmacokinetic/pharmacodynamic relationship and the unforeseen safety signals, provide valuable knowledge for the ongoing development of other NLRP3 inhibitors for the treatment of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (this compound): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GDC-2394: Application Notes and Protocols for THP-1 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GDC-2394, a potent and selective inhibitor of the NLRP3 inflammasome, in experiments involving the human monocytic THP-1 cell line. This document outlines the mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experimental setups.
Introduction to this compound
This compound is an orally active and selective small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.[1] this compound exerts its inhibitory effect by preventing the assembly and activation of the NLRP3 inflammasome complex.[1][2]
This compound in THP-1 Cells
The THP-1 cell line, derived from a human monocytic leukemia, is a widely used in vitro model for studying monocyte and macrophage biology.[3] These cells can be differentiated into macrophage-like cells and are a robust system for investigating the NLRP3 inflammasome pathway.[4] In THP-1 cells, this compound has been shown to inhibit NLRP3-induced caspase-1 activity and the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) specks in a concentration-dependent manner.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in THP-1 cells and other relevant models.
| Parameter | Cell Line/System | IC50 Value | Reference |
| Caspase-1 Activation | THP-1 cells | 51 nM | [5] |
| IL-1β Release | Mouse Bone Marrow-Derived Macrophages (mBMDMs) | 63 nM | [5] |
| IL-1β Inhibition | Human Whole Blood | 0.4 µM | [5] |
| IL-1β Inhibition | Mouse Whole Blood | 0.1 µM | [5] |
| Parameter | Cell Line | Effective Concentration | Effect | Reference |
| ASC Speck Formation | THP-1 cells | 20 µM | Inhibition | [5] |
Signaling Pathway
The NLRP3 inflammasome is typically activated through a two-signal process. The first, or "priming" signal, often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][6] This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2] this compound intervenes in this process by preventing the activation and assembly of the inflammasome complex.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound in THP-1 cells. Optimal conditions, including cell density, reagent concentrations, and incubation times, should be determined empirically for each specific experimental setup.
THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well tissue culture plates
Protocol:
-
Maintain THP-1 monocytes in suspension culture in complete RPMI-1640 medium at a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a tissue culture plate at a density of 0.5 x 10^6 cells/mL.
-
Add PMA to a final concentration of 25-100 ng/mL.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. Differentiated cells will become adherent.
-
After differentiation, gently wash the cells with pre-warmed PBS and replace the medium with fresh, PMA-free complete RPMI-1640.
-
Rest the cells for at least 24 hours before proceeding with inflammasome activation experiments.
NLRP3 Inflammasome Activation and this compound Treatment
This protocol describes the standard two-signal method for activating the NLRP3 inflammasome in differentiated THP-1 cells.
Materials:
-
Differentiated THP-1 cells in a 96-well plate
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Opti-MEM or serum-free RPMI-1640
-
DMSO (vehicle control)
Protocol:
-
Priming (Signal 1):
-
Replace the culture medium with fresh, serum-free medium containing LPS at a final concentration of 50-100 ng/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After the priming step, gently remove the LPS-containing medium and add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator. For example, use nigericin at a final concentration of 5-10 µM or ATP at a final concentration of 2.5-5 mM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatants for downstream analysis of cytokine release (e.g., IL-1β ELISA).
-
The cells can be lysed for analysis of intracellular proteins (e.g., Western blot for caspase-1) or prepared for other assays like ASC speck analysis.
-
Caption: General Experimental Workflow for this compound in THP-1 cells.
Caspase-1 Activity Assay
A variety of commercial kits are available for measuring caspase-1 activity, often based on the cleavage of a specific substrate that releases a fluorescent or luminescent signal.
Protocol (General):
-
Following NLRP3 inflammasome activation and this compound treatment, lyse the THP-1 cells according to the manufacturer's instructions of the chosen caspase-1 activity assay kit.
-
Add the caspase-1 substrate to the cell lysates.
-
Incubate for the recommended time at the recommended temperature, protected from light.
-
Measure the fluorescent or luminescent signal using a plate reader.
-
The activity of caspase-1 is proportional to the signal intensity. Compare the signal from this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
ASC Speck Formation Assay by Flow Cytometry
This method allows for the quantification of inflammasome activation at the single-cell level by detecting the formation of large ASC protein aggregates (specks).
Materials:
-
Differentiated and treated THP-1 cells
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Protocol:
-
After treatment, gently harvest the adherent THP-1 cells.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells with fixation buffer for 15-20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 10-15 minutes.
-
Wash the cells and then incubate with the primary anti-ASC antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in PBS or flow cytometry staining buffer.
-
Analyze the cells using a flow cytometer. ASC speck-containing cells will exhibit a high fluorescence intensity signal in a narrow peak on the forward scatter and side scatter plots.
-
Quantify the percentage of ASC speck-positive cells in the this compound-treated samples and compare to the vehicle control.
Conclusion
This compound is a valuable tool for studying the role of the NLRP3 inflammasome in inflammatory processes using the THP-1 cell line. The protocols and data presented here provide a foundation for designing and executing experiments to investigate the effects of this potent inhibitor. Researchers should optimize these protocols for their specific experimental needs to ensure reliable and reproducible results.
References
- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Inflammasome - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
GDC-2394 Administration in Mouse Models of Peritonitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of GDC-2394, a selective NLRP3 inflammasome inhibitor, in established mouse models of peritonitis. The following protocols and data are intended to facilitate the study of this compound's therapeutic potential in inflammatory conditions characterized by NLRP3 inflammasome activation.
Mechanism of Action
This compound is an orally bioavailable small molecule that specifically targets and inhibits the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] By blocking the NLRP3 inflammasome, this compound effectively reduces the secretion of these potent inflammatory mediators, thereby mitigating the inflammatory response.
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.
Data Presentation
The efficacy of this compound in mouse models of peritonitis has been demonstrated through the dose-dependent reduction of key inflammatory markers. The following table summarizes the quantitative data from preclinical studies.
| Parameter | Peritonitis Model | Treatment Group | Dosage (mg/kg, p.o.) | Result | Reference |
| Peritoneal IL-1β Concentration | LPS/MSU-induced | Vehicle | - | High | [3] |
| This compound | 1 | 66.8% reduction | [3] | ||
| This compound | 10 | 81.3% reduction | [3] | ||
| Neutrophil Recruitment | Thioglycollate-induced | Wild-type | - | High | [4] |
| NLRP3-/- | - | ~40% reduction | [4] | ||
| Peritoneal IL-1β Levels (Typical) | LPS-induced | Vehicle | - | ~921.7 ± 114.9 pg/mL | [5] |
| Peritoneal IL-18 Levels (Typical) | E. coli-induced | Vehicle | - | Detectable increase | [6] |
Note: Specific concentration data for IL-1β and IL-18, as well as neutrophil counts following this compound treatment, are not yet publicly available. The table provides percentage reduction based on existing data and typical values observed in the respective models for context.
Experimental Protocols
Detailed methodologies for two common mouse models of peritonitis are provided below. These protocols can be adapted for the evaluation of this compound.
Lipopolysaccharide (LPS)-Induced Peritonitis Model
This model induces a sterile, acute inflammatory response in the peritoneal cavity.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., appropriate formulation for oral gavage)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Mice (e.g., C57BL/6)
-
Syringes and needles for oral gavage and intraperitoneal (i.p.) injection
-
Anesthesia (optional, for terminal procedures)
-
Peritoneal lavage buffer (e.g., cold PBS with 2 mM EDTA)
Experimental Workflow:
Caption: Experimental workflow for the LPS-induced peritonitis model.
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
This compound Administration:
-
Prepare a solution or suspension of this compound in a suitable vehicle for oral administration.
-
Administer the desired dose of this compound (e.g., 1-10 mg/kg) or vehicle to the respective groups of mice via oral gavage.
-
-
Induction of Peritonitis:
-
Two hours after this compound or vehicle administration, induce peritonitis by intraperitoneally injecting a sublethal dose of LPS (e.g., 10 mg/kg) dissolved in sterile PBS.
-
-
Incubation: Allow the inflammatory response to develop for a predetermined period, typically 4 to 6 hours.
-
Sample Collection:
-
Euthanize the mice according to approved protocols.
-
Perform a peritoneal lavage by injecting 3-5 mL of cold peritoneal lavage buffer into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the fluid.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., IL-1β, IL-18) by ELISA.
-
Resuspend the cell pellet for total and differential cell counts (e.g., neutrophil quantification by flow cytometry or cytospin).
-
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical course of human peritonitis.
Materials:
-
This compound
-
Vehicle for oral administration
-
Mice (e.g., C57BL/6)
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Sterile saline for resuscitation
-
Analgesics
Experimental Workflow:
Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.
Procedure:
-
Pre-treatment: Administer this compound or vehicle orally at a predetermined time before surgery.
-
Anesthesia and Surgery:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once or twice with a needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
Post-operative Care:
-
Administer subcutaneous sterile saline for fluid resuscitation.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of sepsis (e.g., lethargy, piloerection).
-
At predetermined time points, collect blood and/or peritoneal lavage fluid for analysis of cytokines, bacterial load, and immune cell populations.
-
Disclaimer: These protocols are intended as a guide. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The dosages of this compound and inducing agents, as well as the timing of interventions and sample collection, may need to be optimized for specific experimental goals.
References
- 1. drughunter.com [drughunter.com]
- 2. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (this compound): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome activation in neutrophils directs early inflammatory response in murine peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of an NLRP3 Inhibitor in a Rat Model of Gouty Arthritis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The development of GDC-2394, a specific NLRP3 inhibitor, was discontinued due to safety concerns, specifically drug-induced liver injury observed in a Phase 1 human trial.[1] Consequently, detailed, publicly available information regarding its specific dosage and administration in a rat gouty arthritis model is not available. The following application notes and protocols are provided as a representative guide for the preclinical evaluation of a hypothetical NLRP3 inhibitor in a rat model of monosodium urate (MSU)-induced gouty arthritis, based on established methodologies in the field.
Introduction
Gouty arthritis is a prevalent and painful inflammatory condition resulting from the deposition of monosodium urate (MSU) crystals in and around the joints.[2][3] This crystal deposition triggers an inflammatory cascade that is heavily mediated by the activation of the NOD-, LRR- and pyrin domain-containing 3 (NLRP3) inflammasome within immune cells like macrophages.[4] The NLRP3 inflammasome is a multi-protein complex that, upon activation by MSU crystals, leads to the cleavage of pro-caspase-1 into its active form.[4] Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, which are potent drivers of the acute inflammation characteristic of a gout flare.[4][5]
Given its central role in the pathogenesis of gout, the NLRP3 inflammasome is a key therapeutic target for the development of novel anti-inflammatory drugs.[4] This document outlines a detailed protocol for inducing a model of acute gouty arthritis in rats and for evaluating the efficacy of a selective NLRP3 inhibitor.
Signaling Pathway of NLRP3 Inflammasome Activation in Gout
The diagram below illustrates the signaling pathway initiated by MSU crystals, leading to inflammation, and the point of intervention for an NLRP3 inhibitor.
Caption: NLRP3 inflammasome activation by MSU crystals and therapeutic intervention.
Experimental Protocols
A common and effective method to model acute gouty arthritis is through the intra-articular injection of MSU crystals into the ankle or knee joint of rats.[2][6] This method reliably reproduces key features of a human gout flare, including joint swelling, inflammation, and pain.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Monosodium urate (MSU) crystals (sterile, endotoxin-free)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Insulin syringes with 29-31G needles
-
Calipers for measuring joint diameter
Procedure:
-
MSU Crystal Suspension Preparation: Prepare a sterile suspension of MSU crystals in PBS at a concentration of 25 mg/mL. Vortex vigorously before each injection to ensure a uniform suspension.
-
Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Anesthesia: Anesthetize the rats using an appropriate method.
-
Baseline Measurement: Prior to injection, measure the anteroposterior and mediolateral diameter of the target ankle joint using digital calipers. This will serve as the baseline (0-hour) measurement.
-
MSU Injection: Inject 50 µL of the MSU crystal suspension (1.25 mg of MSU) intra-articularly into the ankle joint cavity. The contralateral ankle can be injected with 50 µL of sterile PBS to serve as a control.
-
Post-Injection Monitoring: Allow the animals to recover from anesthesia. Monitor for signs of distress. The peak inflammatory response typically occurs between 12 and 24 hours post-injection.
Materials:
-
Hypothetical NLRP3 Inhibitor
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)
-
Oral gavage needles
Procedure:
-
Group Allocation: Randomly divide the animals into the following experimental groups (n=6-8 per group):
-
Group 1 (Naive Control): No MSU injection, receives vehicle.
-
Group 2 (Vehicle Control): MSU injection, receives vehicle.
-
Group 3 (Positive Control): MSU injection, receives colchicine (e.g., 1 mg/kg, oral).
-
Group 4 (Test Article Low Dose): MSU injection, receives NLRP3 inhibitor at dose X.
-
Group 5 (Test Article High Dose): MSU injection, receives NLRP3 inhibitor at dose Y.
-
-
Drug Administration: Administer the vehicle, positive control, or test article via oral gavage. A common dosing strategy is to administer the compound 1 hour prior to the MSU injection.
-
Efficacy Assessments: Perform assessments at specified time points post-MSU injection (e.g., 4, 8, 12, 24, and 48 hours).
Experimental Workflow
The following diagram outlines the workflow for the preclinical evaluation of an NLRP3 inhibitor in the rat gouty arthritis model.
Caption: Workflow for evaluating an NLRP3 inhibitor in a rat gout model.
Data Presentation
Quantitative data should be collected and organized to allow for clear comparison between treatment groups.
| Treatment Group | Dose (mg/kg) | Change in Joint Diameter (mm) at 12h (Mean ± SEM) | Change in Joint Diameter (mm) at 24h (Mean ± SEM) | % Inhibition of Swelling at 24h |
| Naive Control | - | 0.05 ± 0.02 | 0.04 ± 0.02 | N/A |
| Vehicle Control | - | 2.15 ± 0.18 | 1.98 ± 0.21 | 0% |
| Positive Control | 1 | 0.85 ± 0.11 | 0.72 ± 0.13 | 63.6% |
| Test Article | X | Data | Data | Data |
| Test Article | Y | Data | Data | Data |
| *p < 0.05 compared to Vehicle Control |
| Treatment Group | Dose (mg/kg) | IL-1β in Synovial Fluid (pg/mL) (Mean ± SEM) | Neutrophil Infiltration Score (Histology) (Mean ± SEM) |
| Naive Control | - | 15.2 ± 3.5 | 0.1 ± 0.1 |
| Vehicle Control | - | 450.8 ± 55.2 | 3.8 ± 0.4 |
| Positive Control | 1 | 125.6 ± 28.9 | 1.2 ± 0.3 |
| Test Article | X | Data | Data |
| Test Article | Y | Data | Data |
| *p < 0.05 compared to Vehicle Control |
Conclusion
This document provides a comprehensive framework for the preclinical assessment of a novel NLRP3 inhibitor in a rat model of acute gouty arthritis. By following these detailed protocols for model induction, treatment, and data collection, researchers can effectively evaluate the therapeutic potential of new compounds targeting the NLRP3 inflammasome. The provided diagrams and tables serve as essential tools for visualizing the mechanism of action, standardizing the experimental workflow, and presenting efficacy data in a clear and concise manner.
References
- 1. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Frontiers | A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout [frontiersin.org]
- 4. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastoparan M Suppressed NLRP3 Inflammasome Activation by Inhibiting MAPK/NF-κB and Oxidative Stress in Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
Application Notes and Protocols for GDC-2394 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of GDC-2394, a potent and selective NLRP3 inflammasome inhibitor, in a cell culture setting. Adherence to these guidelines will ensure reproducible and accurate experimental outcomes.
Introduction
This compound is a small molecule inhibitor that specifically targets the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. Inappropriate activation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.[1][2] this compound exerts its inhibitory effect by preventing NLRP3-induced activation of caspase-1, which in turn blocks the processing and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3] The improved aqueous solubility of this compound, achieved through the incorporation of basic amine substituents, makes it a valuable tool for in vitro studies.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound relevant to its use in cell culture experiments.
| Parameter | Value | Cell Type/System | Reference |
| Molecular Weight | 431.5 g/mol | N/A | [5] |
| IL-1β IC50 (human) | 0.4 µM | Not specified | [5] |
| IL-1β IC50 (mouse) | 0.1 µM | Not specified | [5] |
| Caspase-1 IC50 | 51 nM | THP-1 cells | [5] |
| IL-1β Release IC50 | 63 nM | THP-1 cells | [5] |
| NLRC4-dependent IL-1β Release IC50 | >20 µM | Mouse Bone Marrow-Derived Macrophages (mBMDMs) | [5] |
| Solubility in 10% DMSO/90% Corn Oil | ≥ 2.08 mg/mL (4.82 mM) | In vivo formulation | [5] |
Signaling Pathway of this compound Inhibition
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the mechanism of inhibition by this compound.
Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Pre-warming DMSO: Briefly warm the DMSO at room temperature to ensure it is completely liquid and free of crystals. Using freshly opened DMSO is recommended to ensure low water content.
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock solution concentration (e.g., 10 mM). The following table provides recommended volumes for preparing stock solutions.
| Desired Stock Concentration | Mass of this compound (mg) | Volume of DMSO (µL) |
| 1 mM | 1 | 2317.4 |
| 5 mM | 1 | 463.5 |
| 10 mM | 1 | 231.7 |
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended, although the tolerance can be cell-type dependent.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the this compound-treated samples.
Protocol:
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a very low final concentration of this compound is required, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.
-
Final Dilution in Cell Culture Medium: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to mix the solution immediately and thoroughly by gentle pipetting or swirling to prevent precipitation of the compound. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Application to Cells: Add the prepared working solution to your cell cultures as per your experimental design.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vitro experiment using this compound.
Caption: A generalized workflow for cell-based assays involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Development of this compound - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: GDC-2394 Experimental Design for Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-2394 is an orally available, selective, and reversible small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] Inappropriate activation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.[3][4][5] this compound selectively inhibits the NLRP3 pathway, thereby blocking the secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] These application notes provide a comprehensive overview of the experimental design for evaluating the activity of this compound in the context of NLRP3 inflammasome activation. The included protocols detail the necessary steps for cell culture, inflammasome activation, and subsequent analysis of key markers of inflammasome activity.
Mechanism of Action of this compound
The activation of the NLRP3 inflammasome is a critical component of the innate immune system, responding to a wide array of pathogenic and sterile danger signals. This process typically involves two distinct signals: a priming signal (Signal 1) and an activation signal (Signal 2).
-
Signal 1 (Priming): This initial signal is often provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the activation of the transcription factor NF-κB.
-
Signal 2 (Activation): A variety of stimuli, including ATP, nigericin, and crystalline substances like monosodium urate (MSU), can provide the second signal. This triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.
Once assembled, the inflammasome facilitates the auto-cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Additionally, active caspase-1 can cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, which prevents the assembly of the inflammasome complex. This, in turn, blocks the downstream activation of caspase-1 and the subsequent release of IL-1β and IL-18.
Data Presentation
The inhibitory activity of this compound on the NLRP3 inflammasome has been quantified in various in vitro and ex vivo models. The following tables summarize the key quantitative data.
Table 1: this compound Inhibition of IL-1β Release
| Cell Type/System | Species | Activator(s) | IC50 (µM) |
| THP-1 cells | Human | LPS + Nigericin | 0.063 |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + Nigericin | >20 (NLRC4 dependent) |
| Whole Blood | Human | LPS + ATP | 0.4 |
| Whole Blood | Mouse | LPS + ATP | 0.1 |
Table 2: this compound Inhibition of Caspase-1 Activation
| Cell Type | Species | Activator(s) | IC50 (nM) |
| THP-1 cells | Human | LPS + Nigericin | 51 |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + Nigericin | 63 |
Table 3: this compound Inhibition of IL-18 Release
| Cell Type/System | Species | Activator(s) | Observation |
| Human Macrophages | Human | LPS + ATP / Cholesterol Crystals | Concentration-dependent inhibition |
| Ex vivo whole blood | Human | Not specified | Near-complete inhibition |
Note: A specific IC50 value for IL-18 inhibition by this compound is not publicly available at this time.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the inhibitory effect of this compound on NLRP3 inflammasome activation.
Protocol 1: In Vitro NLRP3 Inflammasome Activation in THP-1 Monocytes
This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1 and the assessment of this compound's inhibitory effect.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
To differentiate monocytes into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours.
-
After incubation, remove the PMA-containing medium and wash the adherent cells twice with warm PBS. Add fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Inflammasome Priming and this compound Treatment:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS in fresh medium for 3-4 hours at 37°C.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration for all wells (including vehicle control) is consistent and low (e.g., <0.1%).
-
After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis of IL-1β, IL-18, and LDH. Store at -80°C if not analyzed immediately.
-
Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis of caspase-1 and GSDMD cleavage.
-
Protocol 2: Ex Vivo Whole Blood Stimulation Assay
This protocol is adapted for assessing the effect of this compound on inflammasome activation in a more physiologically relevant setting using fresh human whole blood.
Materials:
-
Freshly drawn human blood in sodium heparin-containing tubes
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (vehicle control)
-
Sterile 1.5 mL microcentrifuge tubes or 96-well deep-well plates
Procedure:
-
Blood Collection and Preparation:
-
Collect venous blood from healthy volunteers into sodium heparin tubes.
-
It is recommended to use the blood within 2 hours of collection. Gently mix the blood by inversion before use.
-
-
This compound Incubation:
-
In a sterile tube or deep-well plate, mix whole blood with RPMI-1640 medium at a 1:1 ratio.
-
Add different concentrations of this compound or vehicle control to the blood-media mixture.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Inflammasome Priming and Activation:
-
Prime the blood samples by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for 3 hours at 37°C with gentle agitation.
-
Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM.
-
Incubate for an additional 30-60 minutes at 37°C with gentle agitation.
-
-
Plasma Separation:
-
After the final incubation, centrifuge the tubes or plates at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the plasma (supernatant) without disturbing the cell pellet.
-
Store the plasma samples at -80°C for subsequent analysis of IL-1β and IL-18 by ELISA.
-
Protocol 3: Measurement of Cytokine Release by ELISA
This protocol outlines the general steps for quantifying IL-1β and IL-18 levels in cell culture supernatants or plasma using a sandwich ELISA kit.
Materials:
-
Commercially available ELISA kit for human or mouse IL-1β or IL-18
-
Cell culture supernatants or plasma samples
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, the general steps involve:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking the plate to prevent non-specific binding.
-
Adding standards and samples to the wells and incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction with a stop solution.
-
Measuring the absorbance at 450 nm using a microplate reader.
-
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Protocol 4: Detection of Caspase-1 and GSDMD Cleavage by Western Blot
This protocol describes the detection of active caspase-1 (p20 subunit) and cleaved GSDMD (p30 N-terminal fragment) in cell lysates by Western blotting.
Materials:
-
Cell lysates from inflammasome activation experiments
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against caspase-1 (p20) and GSDMD (N-terminal)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay or similar method to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against caspase-1 (p20) or GSDMD (N-terminal) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system. The appearance of the cleaved forms of caspase-1 (p20) and GSDMD (p30) indicates inflammasome activation.
-
Protocol 5: Measurement of Pyroptosis by LDH Assay
This protocol measures the activity of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity, a hallmark of pyroptosis.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cell culture supernatants from inflammasome activation experiments
-
Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol (usually around 490 nm)
Procedure:
-
Follow the manufacturer's instructions provided with the specific LDH assay kit.
-
Prepare a "maximum LDH release" control by lysing a set of untreated cells with the lysis buffer provided in the kit.
-
Prepare a "spontaneous LDH release" control using the supernatant from untreated, intact cells.
-
Briefly, the general steps involve:
-
Transferring a portion of the cell culture supernatant to a new 96-well plate.
-
Adding the LDH reaction mixture to each well.
-
Incubating the plate at room temperature for the time specified in the protocol, protected from light.
-
Adding the stop solution.
-
Measuring the absorbance at the recommended wavelength.
-
-
Calculate the percentage of cytotoxicity (pyroptosis) using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on NLRP3 inflammasome activation. By employing a combination of in vitro and ex vivo models and analyzing key downstream markers, researchers can effectively characterize the potency and mechanism of action of this and other NLRP3 inhibitors. Careful adherence to these detailed protocols will ensure the generation of reliable and reproducible data, contributing to the advancement of research in inflammasome-driven diseases.
References
- 1. Protocol for differentiation of monocytes and macrophages from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of human monocyte and macrophage polarization on NLR expression and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring IL-1β Inhibition with GDC-2394: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory and autoimmune diseases. Its production is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that, when activated, triggers the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form.[1] GDC-2394 is an orally active and selective small-molecule inhibitor of the NLRP3 inflammasome.[2][3] It has been shown to effectively block the secretion of IL-1β and IL-18 following the activation of the NLRP3 pathway.[2][4]
These application notes provide detailed protocols for measuring the inhibitory effect of this compound on IL-1β production in various in vitro systems, including immortalized cell lines, primary macrophages, and whole blood. The provided methodologies are essential for researchers seeking to evaluate the potency and mechanism of action of this compound and other NLRP3 inhibitors.
Mechanism of Action of this compound
This compound selectively targets the NLRP3 inflammasome, preventing its activation and subsequent downstream events.[1][2] Inappropriate activation of the NLRP3 inflammasome is a key driver in a range of inflammatory conditions.[5] By inhibiting NLRP3, this compound blocks the activation of caspase-1 and, consequently, the processing and release of mature IL-1β and IL-18.[1][2] Studies have demonstrated that this compound inhibits NLRP3-induced apoptosis-associated speck-like protein containing a CARD (ASC) speck formation, a critical step in inflammasome assembly.[1][2]
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various cell-based assays. The following tables summarize the reported half-maximal inhibitory concentrations (IC50).
| Assay Description | Cell Type | Species | IC50 Value | Reference |
| NLRP3-dependent Caspase-1 Activation | THP-1 | Human | 51 nM | [1][2][6] |
| NLRP3-dependent IL-1β Release | THP-1 | Human | 63 nM | [2] |
| IL-1β Inhibition | Whole Blood | Human | 0.4 µM | [2] |
| IL-1β Inhibition | Whole Blood | Mouse | 0.1 µM | [2] |
| NLRP3-dependent IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 63 nM | [1][6] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound on IL-1β production.
Caption: General experimental workflow for measuring IL-1β inhibition.
Protocol 1: IL-1β Release in THP-1 Monocytes
This protocol describes the measurement of this compound-mediated inhibition of IL-1β release from the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 nM PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, serum-free RPMI-1640.
-
-
Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640.
-
After LPS priming, remove the medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
-
NLRP3 Inflammasome Activation:
-
Add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM to the wells to activate the NLRP3 inflammasome.
-
Incubate for 1-6 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-1β release for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Ex Vivo IL-1β Inhibition in Human Whole Blood
This protocol details the measurement of this compound's inhibitory effect on IL-1β release in fresh human whole blood.
Materials:
-
Freshly drawn human blood in sodium heparin-containing tubes
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
Human IL-1β ELISA kit
-
96-well plates
Procedure:
-
Blood Collection and Preparation:
-
Collect human blood from healthy volunteers in tubes containing sodium heparin.
-
Use the blood within 2 hours of collection.
-
Dilute the blood 1:1 with RPMI-1640 medium.
-
-
Inhibitor Treatment:
-
Add serial dilutions of this compound to the wells of a 96-well plate. Include a vehicle control.
-
Add 180 µL of the diluted blood to each well.
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
Priming and Activation:
-
Add LPS to a final concentration of 200 ng/mL and incubate for 3 hours at 37°C.
-
Add ATP to a final concentration of 5 mM and incubate for an additional 45 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 1500 x g for 10 minutes.
-
Collect the plasma supernatant.
-
Measure the IL-1β concentration using a human IL-1β ELISA kit as per the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition and determine the IC50 value as described in Protocol 1.
-
Protocol 3: ASC Speck Formation Assay in THP-1 Cells
This protocol describes a method to visualize and quantify the inhibition of ASC speck formation by this compound in THP-1 cells.
Materials:
-
THP-1-ASC-GFP reporter cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Hoechst 33342 or DAPI
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture THP-1-ASC-GFP cells in RPMI-1640 medium.
-
Seed the cells in a 96-well imaging plate at a density of 5 x 10^4 cells/well.
-
-
Priming and Inhibition:
-
Activation and Staining:
-
Activate the inflammasome with 7.5 µM Nigericin for 1 hour.
-
Stain the nuclei with Hoechst 33342 or DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Identify cells based on nuclear staining.
-
Quantify the number of cells with distinct GFP specks (ASC specks).
-
Calculate the percentage of cells with ASC specks for each treatment condition.
-
Determine the inhibitory effect of this compound on ASC speck formation.
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively measure the inhibitory activity of this compound on IL-1β production. These assays are crucial for the preclinical evaluation of NLRP3 inflammasome inhibitors and for furthering our understanding of their therapeutic potential in inflammatory diseases. It is important to note that while this compound showed favorable pharmacokinetics and target engagement, its clinical development was halted due to safety concerns, highlighting the importance of thorough safety profiling for this class of inhibitors.[4]
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
GDC-2394: A Potent and Selective NLRP3 Inflammasome Inhibitor for Preclinical Research
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-2394 is an orally active and selective small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[4][5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.[2][6] this compound has been demonstrated to be a potent tool for studying the role of the NLRP3 inflammasome in such disease models. This document provides detailed application notes and protocols for the use of this compound in preclinical research.
It is important to note that while this compound showed promising preclinical and early clinical pharmacokinetics and pharmacodynamics, its clinical development was halted due to observations of drug-induced liver injury (DILI) in a Phase 1 clinical trial.[7][8] This safety profile in humans precludes its further development as a therapeutic agent but does not diminish its utility as a preclinical research tool for investigating NLRP3-dependent pathways.
Mechanism of Action
This compound selectively inhibits the NLRP3 inflammasome.[2][4] Its mechanism of action involves the direct targeting of NLRP3, which in turn prevents the downstream activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18.[2][3] this compound has been shown to inhibit NLRP3-induced apoptosis-associated speck-like protein containing a CARD (ASC) speck formation, a critical step in inflammasome assembly.[2][9][10] Importantly, this compound does not inhibit NLRC4-dependent inflammasome activation, highlighting its selectivity for NLRP3.[2][3]
Quantitative Data
The following tables summarize the in vitro and in vivo potency of this compound from various published studies.
Table 1: In Vitro Potency of this compound
| Assay System | Target/Readout | Stimulus | IC50 | Reference |
| THP-1 cells | Caspase-1 activity | NLRP3 activators | 0.051 µM (51 nM) | [3][9] |
| Mouse Bone Marrow-Derived Macrophages (mBMDMs) | IL-1β release | NLRP3 activators | 0.063 µM (63 nM) | [3][9] |
| Human Whole Blood | IL-1β production | LPS + ATP | 0.4 µM | [3] |
| Mouse Whole Blood | IL-1β production | LPS + ATP | 0.1 µM | [3] |
| Human Monocyte-Derived Macrophages | IL-1β and IL-18 production | LPS + ATP / LPS + Cholesterol Crystals | Concentration-dependent inhibition | [2][10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosing | Effect | Reference |
| Acute Mouse Peritonitis Model | Inflammation | 0.1-10 mg/kg, p.o. | Dose-dependent decrease in peritoneal IL-1β | [2][9] |
| Acute Mouse Peritonitis Model | Inflammation | 1 and 10 mg/kg, p.o. | 66.8% and 81.3% decrease in peritoneal IL-1β, respectively | [10] |
| Rat Model of Gouty Arthritis | Gouty Arthritis | 25 mg/kg, once daily for 7 days | Reduced paw swelling and pain | [2][3] |
Experimental Protocols
Herein are detailed methodologies for key experiments to study the effects of this compound.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 Cells
This protocol describes how to assess the inhibitory activity of this compound on NLRP3 inflammasome activation in the human monocytic THP-1 cell line.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Priming: Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 96-well plate. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours. Remove the PMA-containing medium and allow the cells to rest in fresh medium for 24 hours. Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes.
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30 minutes or 1 mM Nigericin for 1 hour.
-
Data Collection and Analysis:
-
IL-1β Measurement: Collect the cell culture supernatants and measure the concentration of IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates or supernatants using a commercially available caspase-1 activity assay kit.
-
ASC Speck Visualization: For visualization of ASC specks, use THP-1 cells stably expressing ASC-GFP. After treatment and activation, fix the cells and visualize the formation of fluorescent specks using fluorescence microscopy.[10]
-
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Mouse Model of Peritonitis
This protocol outlines a common in vivo model to assess the efficacy of this compound in a model of acute inflammation.
-
Animals: Use C57BL/6 mice (8-12 weeks old).
-
Inhibitor Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 1, 10 mg/kg) or vehicle control.
-
Induction of Peritonitis: Two hours after this compound administration, inject the mice intraperitoneally (i.p.) with 1.25 µg of LPS. Two hours after the LPS injection, administer 1 mg of monosodium urate (MSU) crystals i.p. to activate the NLRP3 inflammasome.[3]
-
Sample Collection: Four to six hours after MSU injection, euthanize the mice and collect the peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of sterile PBS.
-
Analysis:
-
Cytokine Measurement: Centrifuge the peritoneal lavage fluid to pellet the cells. Measure the concentration of IL-1β in the supernatant using an ELISA kit.
-
Cell Infiltration: Analyze the cellular infiltrate in the peritoneal lavage fluid by flow cytometry to quantify the recruitment of neutrophils and other immune cells.
-
-
Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA with post-hoc test) to compare the different treatment groups.
Visualizations
The following diagrams illustrate key concepts related to this compound and its application in NLRP3 research.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Mechanism of action of this compound on the NLRP3 inflammasome.
Caption: General experimental workflow for studying this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of this compound - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]
- 7. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. pubs.acs.org [pubs.acs.org]
GDC-2394: Application Notes and Protocols for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-2394 is a potent and selective, orally bioavailable small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5][6] Dysregulation and chronic activation of the NLRP3 inflammasome are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.[1][2][6] this compound selectively blocks the secretion of IL-1β and IL-18 following NLRP3 activation.[7]
This document provides detailed application notes and experimental protocols for the use of this compound in autoimmune disease research, based on preclinical and clinical findings. It is important to note that while this compound demonstrated favorable pharmacokinetics and target engagement in early clinical trials, its development was halted due to findings of drug-induced liver injury.[7][8] Therefore, its use should be restricted to in vitro and preclinical research settings.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome. This inhibition prevents the autocatalysis of caspase-1, which is responsible for the cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[4][5] this compound has been shown to inhibit NLRP3-induced caspase-1 activity and the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) speck, a critical step in inflammasome assembly.[1][9]
Quantitative Data
The following tables summarize the reported in vitro and in vivo potency of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 | Reference |
| IL-1β Inhibition | Human Whole Blood | LPS + ATP | IL-1β | 0.4 µM | [4] |
| IL-1β Inhibition | Mouse Whole Blood | LPS + ATP | IL-1β | 0.1 µM | [4] |
| Caspase-1 Activation | THP-1 cells | - | Caspase-1 activity | 51 nM | [4] |
| IL-1β Release | mBMDMs | - | IL-1β | 63 nM | [4] |
| IL-1β Release (NLRC4) | mBMDMs | - | IL-1β | >20 µM | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dosing Regimen | Endpoint | Result | Reference |
| Acute Peritonitis | Mouse | 0.1-10 mg/kg, p.o. | Peritoneal IL-1β | Dose-dependent decrease | [1] |
| Gouty Arthritis | Rat | 25 mg/kg, once daily for 7 days | Paw swelling and pain | Reduction in swelling and pain | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value |
| Absorption | Rapidly absorbed |
| Tmax | - |
| Mean Terminal Half-life | 4.1 to 8.6 hours |
| Accumulation | Minimal with multiple dosing |
Note: The Phase 1 trial was halted due to drug-induced liver injury, and therefore, comprehensive pharmacokinetic data may be limited.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and published data on this compound and other NLRP3 inhibitors.
In Vitro Assays
1. Inhibition of IL-1β and IL-18 in Human Whole Blood
This assay assesses the ability of this compound to inhibit NLRP3-mediated cytokine release in a physiologically relevant matrix.
Materials:
-
Freshly collected human whole blood in sodium heparin tubes
-
This compound
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
RPMI 1640 medium
-
96-well plates
-
Human IL-1β and IL-18 ELISA kits
Procedure:
-
Dilute whole blood 1:1 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in RPMI 1640 and add 10 µL to the appropriate wells. Add 10 µL of vehicle (e.g., DMSO) to control wells.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Prime the cells by adding 10 µL of LPS solution (final concentration, e.g., 100 ng/mL) to all wells except the unstimulated control.
-
Incubate for 4 hours at 37°C.
-
Activate the inflammasome by adding 10 µL of ATP solution (final concentration, e.g., 5 mM) to the appropriate wells.
-
Incubate for 20-30 minutes at 37°C.
-
Centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
-
Carefully collect the plasma supernatant.
-
Measure the concentrations of IL-1β and IL-18 in the plasma using ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 value for this compound.
2. ASC Speck Formation Assay in THP-1 Cells
This assay visually assesses the inhibition of inflammasome assembly.
Materials:
-
THP-1 cells (a human monocytic cell line)
-
This compound
-
LPS
-
Nigericin or ATP
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Anti-ASC antibody
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics.
-
(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50 nM) for 24-48 hours.
-
Seed the cells in a suitable format for imaging or flow cytometry.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Prime the cells with LPS (e.g., 100 ng/mL) for 4 hours.
-
Activate the NLRP3 inflammasome with nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
Fix and permeabilize the cells.
-
Stain for ASC using a primary anti-ASC antibody followed by a fluorescently labeled secondary antibody.
-
Visualize ASC specks using fluorescence microscopy. ASC specks appear as a single large, perinuclear aggregate in activated cells.
-
Alternatively, quantify the percentage of cells with ASC specks using flow cytometry.
In Vivo Models
1. Monosodium Urate (MSU)-Induced Gouty Arthritis in Rats
This model mimics the inflammatory response seen in acute gout attacks.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Monosodium urate (MSU) crystals
-
This compound
-
Vehicle for oral administration
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Prepare a sterile suspension of MSU crystals in saline (e.g., 25 mg/mL).
-
Acclimatize rats for at least one week before the experiment.
-
Group the animals and begin prophylactic treatment with this compound (e.g., 25 mg/kg, p.o.) or vehicle once daily.
-
On the day of induction, anesthetize the rats and inject a small volume (e.g., 50 µL) of the MSU crystal suspension into the intra-articular space of one ankle joint. Inject the contralateral paw with saline as a control.
-
Continue daily treatment with this compound or vehicle for the duration of the study (e.g., 7 days).
-
Measure paw swelling (edema) daily using a plethysmometer or calipers.
-
Assess pain response (mechanical hyperalgesia) at baseline and various time points post-induction using Von Frey filaments.
-
At the end of the study, euthanize the animals and collect joint tissue for histological analysis and cytokine measurements.
Safety and Toxicology
The clinical development of this compound was terminated due to observations of Grade 4 drug-induced liver injury (DILI) in a Phase 1 study with healthy volunteers.[7][8] Researchers using this compound in preclinical models should be aware of this potential for hepatotoxicity and consider including liver function monitoring (e.g., serum ALT/AST levels) in their in vivo study designs.
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in the pathophysiology of autoimmune and inflammatory diseases. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. However, due to its observed hepatotoxicity in humans, its application should be limited to non-clinical research. The protocols provided here offer a framework for utilizing this compound to explore the therapeutic potential of NLRP3 inhibition in various disease models.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Minimally Invasive Embedding of Saturated MSU Induces Persistent Gouty Arthritis in Modified Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. Tu-Teng-Cao Extract Alleviates Monosodium Urate-Induced Acute Gouty Arthritis in Rats by Inhibiting Uric Acid and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
GDC-2394: A Potent and Selective Tool Compound for Interrogating the NLRP3 Inflammasome
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-2394 is a potent, selective, and orally available small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide array of stimuli, triggers the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.[2][4] this compound selectively blocks the secretion of IL-1β and IL-18 following NLRP3 pathway activation.[1] Although its clinical development was halted due to observations of drug-induced liver injury in a Phase 1 trial, its well-characterized potency and selectivity make it a valuable tool compound for preclinical research into the role of the NLRP3 inflammasome in health and disease.[1][5]
These application notes provide an overview of this compound's biological activity, along with detailed protocols for its use in common in vitro and in vivo models of NLRP3 inflammasome activation.
Mechanism of Action
This compound acts as a selective and reversible inhibitor of the NLRP3 inflammasome.[1] It directly targets NLRP3 and interferes with the assembly of the inflammasome complex, thereby preventing the activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18.[3][6] A key feature of this compound is its selectivity for the NLRP3 inflammasome, with no significant inhibitory activity against other inflammasomes, such as the NLRC4 inflammasome.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of this compound from various studies.
Table 1: In Vitro Activity of this compound
| Assay System | Readout | IC50 (nM) | Reference |
| THP-1 cells | Caspase-1 Activation | 51 | [3] |
| Mouse Bone Marrow-Derived Macrophages (mBMDMs) | IL-1β Release | 63 | [3] |
| Human Whole Blood | IL-1β Release (LPS + ATP) | 400 (human) | [3] |
| Mouse Whole Blood | IL-1β Release (LPS + ATP) | 100 (mouse) | [3] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosing | Effect | Reference |
| Acute Mouse Peritonitis | 1 mg/kg and 10 mg/kg (p.o.) | Dose-dependent decrease in peritoneal IL-1β | [4] |
| Rat Model of Gouty Arthritis | 25 mg/kg (once daily for 7 days) | Reduction in paw swelling and pain | [3] |
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the proposed point of intervention for this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for common assays used to evaluate NLRP3 inflammasome activity. This compound can be incorporated as a pretreatment step to assess its inhibitory effects.
In Vitro Assay: NLRP3 Inflammasome Activation in THP-1 Cells
This protocol describes the activation of the NLRP3 inflammasome in the human monocytic THP-1 cell line.
Workflow Diagram:
Caption: Experimental workflow for NLRP3 inflammasome activation in THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
ELISA kits for human IL-1β and IL-18
-
Caspase-1 activity assay kit
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 50 nM PMA for 48-72 hours.
-
-
Priming:
-
After differentiation, remove the PMA-containing medium and wash the cells once with PBS.
-
Add fresh medium containing 1 µg/mL LPS to prime the cells for 3-4 hours.
-
-
Inhibitor Treatment:
-
Following priming, remove the LPS-containing medium.
-
Add fresh medium containing the desired concentrations of this compound or vehicle control and incubate for 30 minutes.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding Nigericin (final concentration 10 µM) or ATP (final concentration 5 mM) and incubate for 45-60 minutes.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the levels of secreted IL-1β and IL-18 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Alternatively, measure caspase-1 activity in the cell lysates or supernatants using a specific activity assay kit.
-
In Vitro Assay: ASC Speck Formation Assay in THP-1 Cells
This protocol allows for the visualization and quantification of inflammasome activation by monitoring the formation of ASC specks.
Workflow Diagram:
Caption: Workflow for ASC speck formation assay in THP-1 cells.
Materials:
-
THP-1 cells stably expressing ASC-GFP
-
RPMI-1640 medium
-
LPS
-
Nigericin
-
This compound
-
Paraformaldehyde (PFA)
-
DAPI
-
Fluorescence microscope
Protocol:
-
Cell Culture:
-
Culture ASC-GFP expressing THP-1 cells in RPMI-1640 medium.
-
Seed the cells onto glass coverslips in a 24-well plate.
-
-
Priming and Treatment:
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Pre-treat with this compound or vehicle for 30 minutes.
-
-
Activation:
-
Activate with 10 µM Nigericin for 30-60 minutes.
-
-
Fixation and Staining:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash again with PBS and stain with DAPI to visualize the nuclei.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells containing a distinct ASC-GFP speck out of the total number of cells (identified by DAPI staining).
-
In Vivo Model: LPS-Induced Peritonitis in Mice
This model is used to assess the in vivo efficacy of this compound in an acute inflammation model.
Workflow Diagram:
Caption: Workflow for the LPS-induced mouse peritonitis model.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound
-
LPS
-
Sterile PBS
-
ELISA kit for mouse IL-1β
Protocol:
-
Drug Administration:
-
Administer this compound (e.g., 1 or 10 mg/kg) or vehicle control to mice via oral gavage.
-
-
Induction of Peritonitis:
-
After 1-2 hours to allow for drug absorption, inject mice intraperitoneally with LPS (e.g., 10 mg/kg).
-
-
Sample Collection:
-
After 4-6 hours, euthanize the mice and collect the peritoneal lavage fluid by injecting and then withdrawing 5-10 mL of cold, sterile PBS into the peritoneal cavity.
-
-
Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit.
-
The cell pellet can be used to quantify neutrophil infiltration by flow cytometry (e.g., staining for Ly6G).
-
Conclusion
This compound is a well-characterized and selective NLRP3 inflammasome inhibitor that serves as an invaluable tool for researchers investigating the role of this critical inflammatory pathway. The protocols provided herein offer a starting point for utilizing this compound to probe the function of the NLRP3 inflammasome in various experimental settings. Due to its previously reported hepatotoxicity in clinical trials, this compound is suitable for preclinical research purposes only.[1][5]
References
Troubleshooting & Optimization
GDC-2394 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of GDC-2394, a potent and selective NLRP3 inflammasome inhibitor. The information is compiled to assist researchers in overcoming common challenges encountered during experiments.
I. Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter with this compound in a question-and-answer format.
Solubility Issues
Question: My this compound is not dissolving properly. What are the recommended solvents and preparation methods?
Answer: this compound was specifically designed to have improved solubility compared to earlier NLRP3 inhibitors by incorporating a basic amine group. This results in a pH-dependent solubility profile, with enhanced solubility at lower pH.[1]
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. One supplier suggests a method to prepare a clear solution of at least 2.08 mg/mL in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Heating and/or sonication may aid in dissolution if precipitation occurs.
Key Recommendations:
-
Primary Stock Solution: Use 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Working Solutions: For cell-based assays, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
pH Consideration: Due to its pH-dependent solubility, acidification of aqueous buffers may improve the solubility of this compound. However, the impact of pH on your experimental system should be carefully considered.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation from repeated temperature changes.
Question: I am observing precipitation of this compound in my aqueous buffer (e.g., PBS). How can I prevent this?
Answer: Precipitation in aqueous buffers is a common issue for many small molecule inhibitors. A predecessor to this compound showed moderate kinetic solubility of 102 µM in PBS at pH 7.4. While this compound's solubility is improved, it can still precipitate at high concentrations in neutral or alkaline aqueous solutions.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Adjust the pH: As this compound's solubility increases at lower pH, slightly acidifying your buffer (if permissible for your experiment) may prevent precipitation.
-
Use a Co-solvent: For in vivo formulations, co-solvents such as PEG300, PEG400, or SBE-β-CD are often used to improve solubility and bioavailability.
-
Prepare Freshly: Prepare your final working solution immediately before use to minimize the time for potential precipitation.
Stability Issues
Question: What are the recommended storage conditions for this compound?
Answer: Proper storage is critical to maintain the stability and activity of this compound.
Storage Guidelines:
-
Solid Compound: Store the solid form of this compound at -20°C or -80°C.
-
Stock Solutions: Store DMSO stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month. It is highly recommended to use aliquots to avoid multiple freeze-thaw cycles.
Question: I am concerned about the stability of this compound in my experimental setup. Are there any known stability issues?
Answer: The most significant stability concern with this compound is the drug-induced liver injury (DILI) observed in a Phase 1 clinical trial, which led to the discontinuation of its development.[1] While the exact mechanism of this hepatotoxicity is not fully understood, it is a critical factor to consider, especially in long-term in vivo studies. The DILI was deemed unrelated to a pharmacokinetic drug interaction.[1]
Experimental Considerations:
-
In Vitro Assays: For short-term in vitro experiments, degradation is less of a concern if proper storage and handling procedures are followed.
-
In Vivo Studies: For in vivo studies, especially those involving repeated dosing, it is advisable to monitor for signs of hepatotoxicity (e.g., elevated liver enzymes). The clinical trial noted Grade 4 DILI in two participants.[1]
-
Metabolites: this compound is metabolized to indacenyl amine, which has an aniline substructure. While the levels of this metabolite were low in the clinical trial, aniline-containing compounds can sometimes be associated with safety risks.
II. Data Presentation
Solubility Data
| Solvent/Vehicle System | Concentration | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 4.82 mM) | Clear solution |
| PBS (pH 7.4) | Moderate (Predecessor compound: 102 µM) | Improved solubility over predecessor, but precipitation can occur at higher concentrations. |
Storage Stability
| Storage Condition | Form | Duration |
| -80°C | Stock Solution in DMSO | Up to 6 months |
| -20°C | Stock Solution in DMSO | Up to 1 month |
III. Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol outlines the general steps to assess the inhibitory activity of this compound on the NLRP3 inflammasome in the human monocytic THP-1 cell line.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate the monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 25-100 ng/mL) for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 30-60 minutes.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM) for 30-60 minutes.
-
-
Readout:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using an ELISA kit.
-
Assess cell death/pyroptosis by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.
-
In Vivo Mouse Peritonitis Model
This protocol provides a general workflow for evaluating the in vivo efficacy of this compound in a mouse model of peritonitis.
-
Animal Model:
-
Use C57BL/6 mice.
-
-
Inhibitor Administration:
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle control via oral gavage.
-
-
Induction of Peritonitis:
-
After a set pre-treatment time (e.g., 1-2 hours), induce peritonitis by intraperitoneal (i.p.) injection of an NLRP3 agonist such as monosodium urate (MSU) crystals (e.g., 1 mg in sterile PBS). In some models, a priming step with i.p. LPS is performed a few hours before the MSU challenge.
-
-
Sample Collection:
-
At a specified time point after the inflammatory challenge (e.g., 4-6 hours), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting and then aspirating sterile PBS or saline into the peritoneal cavity.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit.
-
Analyze the cellular infiltrate (e.g., neutrophils) in the pellet by flow cytometry.
-
IV. Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Workflow for In Vitro this compound Testing
Caption: Workflow for assessing this compound's inhibitory effect on NLRP3 in THP-1 cells.
References
GDC-2394 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of GDC-2394, a potent and selective NLRP3 inflammasome inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide clarity on the known off-target effects and safety profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing 3) inflammasome.[1] Its primary mechanism of action is the inhibition of NLRP3 inflammasome activation, which in turn blocks the release of the pro-inflammatory cytokines IL-1β and IL-18.[2]
Q2: What are the known off-target effects of this compound?
A2: The most significant adverse effect observed with this compound is drug-induced liver injury (DILI). In a first-in-human Phase 1 clinical trial, two participants experienced Grade 4 DILI, which led to the discontinuation of the trial.[2][3] The precise molecular mechanism of this hepatotoxicity has not been fully elucidated but it is considered the most critical off-target effect. While preclinical studies in rats and cynomolgus monkeys did not predict this outcome, it manifested in healthy human volunteers.[2]
Q3: How selective is this compound for NLRP3 over other inflammasomes?
A3: this compound has demonstrated high selectivity for the NLRP3 inflammasome. For instance, it does not inhibit the NLRC4 inflammasome. This selectivity is crucial for researchers aiming to specifically dissect the role of NLRP3 in their experimental models.
Q4: Is there a publicly available kinome scan or broad off-target screening panel for this compound?
A4: Based on publicly available information, a comprehensive kinome scan or a broad off-target screening panel for this compound has not been published. The characterization of its selectivity has primarily focused on other inflammasome pathways.
Q5: What were the pharmacokinetic properties of this compound in clinical trials?
A5: In the Phase 1 trial, oral this compound was rapidly absorbed, and its exposure increased in a dose-proportional manner. The mean terminal half-life was found to be between 4.1 and 8.6 hours, with minimal accumulation observed after multiple doses.[2]
Troubleshooting Guides
Issue 1: Unexpected cytotoxicity or cell death in in vitro experiments.
-
Possible Cause: While this compound is designed to be a specific NLRP3 inhibitor, high concentrations or prolonged exposure might lead to off-target effects or cellular stress, potentially contributing to the DILI observed in humans.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the minimal effective concentration for NLRP3 inhibition in your specific cell type.
-
Time-Course Experiment: Evaluate the effect of this compound over different incubation times to identify a window where on-target inhibition is maximized and cytotoxicity is minimized.
-
Positive and Negative Controls: Include a well-characterized NLRP3 activator (e.g., Nigericin, ATP) as a positive control and a vehicle-only control. Consider using a structurally different NLRP3 inhibitor as a comparator.
-
Cell Viability Assays: Concurrently run cell viability assays (e.g., MTT, LDH) to monitor for cytotoxicity at all tested concentrations of this compound.
-
Issue 2: Lack of efficacy in an in vivo animal model.
-
Possible Cause: Suboptimal dosing, poor bioavailability in the chosen species, or rapid metabolism could lead to insufficient target engagement.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a pilot PK study in your animal model to determine the plasma and tissue exposure of this compound. Correlate exposure levels with a downstream biomarker of NLRP3 activity (e.g., IL-1β levels in plasma or peritoneal lavage fluid).
-
Dose Escalation Study: Perform a dose-escalation study to identify a dose that provides sufficient exposure and target engagement without overt toxicity.
-
Route of Administration: Consider the route of administration. Oral gavage was used in clinical trials, but other routes might be more appropriate for specific animal models.
-
Issue 3: Observing elevated liver enzymes in in vivo experiments.
-
Possible Cause: This could be a manifestation of the drug-induced liver injury that was observed in human trials.
-
Troubleshooting Steps:
-
Liver Function Monitoring: Routinely monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in all animals treated with this compound.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of liver tissue to look for signs of injury, such as necrosis, inflammation, and steatosis.
-
Dose Reduction: If liver enzyme elevations are observed, consider reducing the dose of this compound to a level that maintains efficacy while minimizing hepatotoxicity.
-
Data Presentation
Table 1: On-Target Activity of this compound
| Assay Type | Cell Line/System | Stimulus | Measured Endpoint | IC50 |
| IL-1β Release | Human Whole Blood | LPS + ATP | IL-1β | Data not publicly available in IC50 format, but near-complete inhibition was observed |
| IL-18 Release | Human Whole Blood | LPS + ATP | IL-18 | Data not publicly available in IC50 format, but near-complete inhibition was observed |
| ASC Speck Formation | THP-1 Cells | NLRP3 Activators | ASC Specks | Inhibition demonstrated, but specific IC50 not provided |
| IL-1β Release | Human Monocyte-Derived Macrophages | LPS + ATP / Cholesterol Crystals | IL-1β | Concentration-dependent inhibition observed |
| IL-18 Release | Human Monocyte-Derived Macrophages | LPS + ATP / Cholesterol Crystals | IL-18 | Concentration-dependent inhibition observed |
Table 2: Clinical Pharmacokinetics of this compound (Single Ascending Dose in Healthy Volunteers)
| Parameter | Value |
| Absorption | Rapid |
| Dose Proportionality | Approximately dose-proportional exposure |
| Mean Terminal Half-life | 4.1 - 8.6 hours |
| Accumulation (Multiple Dosing) | Minimal |
Experimental Protocols
Protocol 1: Ex Vivo Whole Blood Assay for NLRP3 Inhibition
-
Blood Collection: Collect whole blood from healthy human donors into sodium heparin tubes.
-
Priming: Prime the whole blood with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 2 hours at 37°C.
-
Inhibitor Treatment: Add this compound at various concentrations to the primed blood and incubate for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.
-
NLRP3 Activation: Stimulate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM and incubate for 1 hour at 37°C.
-
Cytokine Measurement: Centrifuge the blood samples to pellet the cells and collect the plasma. Measure the levels of IL-1β and IL-18 in the plasma using a validated ELISA or multiplex immunoassay.
-
Data Analysis: Calculate the percent inhibition of cytokine release at each concentration of this compound relative to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the NLRP3 inflammasome pathway.
Caption: Troubleshooting workflow for unexpected toxicity with this compound.
References
- 1. Development of this compound - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]
- 2. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GDC-2394 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the NLRP3 inhibitor, GDC-2394, in in vivo experiments, with a focus on oncology models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally available, selective, and reversible small-molecule inhibitor of the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system.[2] When activated by various stimuli, it triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3] this compound selectively blocks this pathway, thereby reducing the release of these cytokines.[1] In the context of cancer, aberrant NLRP3 activation in the tumor microenvironment can promote tumor growth, immunosuppression, and metastasis, making it a compelling therapeutic target.[4][5]
Q2: I am not observing the expected anti-tumor efficacy. What are the possible reasons?
Several factors could contribute to a lack of efficacy in an in vivo cancer model:
-
Inappropriate Tumor Model: The role of the NLRP3 inflammasome can be context-dependent.[5] A tumor model that is not driven by NLRP3-mediated inflammation may not respond to this compound. It is crucial to select a model where there is evidence of NLRP3 pathway activation and its contribution to tumor progression. For example, NLRP3 inhibition has shown efficacy in murine models of melanoma and breast cancer.[4][6]
-
Suboptimal Dosing or Formulation: Ensure the dose is within the therapeutic window. Preclinical studies with this compound in inflammatory models used oral doses of 1-10 mg/kg.[7] Similar NLRP3 inhibitors like MCC950 have been used at doses up to 30 mg/kg via intraperitoneal injection in cancer models.[8] The formulation and vehicle can also significantly impact drug exposure.
-
Tumor Microenvironment (TME) Complexity: The TME is a complex ecosystem. If other immunosuppressive pathways are dominant, inhibiting NLRP3 alone may be insufficient to elicit a strong anti-tumor response. Combination therapies, for instance with checkpoint inhibitors, have shown synergistic effects with NLRP3 inhibition.[6]
Q3: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
It is critical to note that the clinical development of this compound was halted due to observations of drug-induced liver injury (DILI) in a Phase 1 trial in healthy volunteers.[1] Therefore, careful toxicity monitoring is paramount.
-
Confirm Vehicle Safety: First, ensure the vehicle itself is not causing toxicity. Run a control group treated with the vehicle alone.
-
Dose Reduction: The observed toxicity may be dose-dependent. Reduce the dose of this compound and perform a dose-response study to find the maximum tolerated dose (MTD) in your specific model.
-
Monitor Liver Function: Given the clinical safety signal, it is highly recommended to monitor liver enzymes (e.g., ALT, AST) in the blood at baseline and throughout the study.
-
Pathological Examination: At the end of the study, perform histopathological analysis of the liver and other major organs to assess for any signs of tissue damage.
Q4: How should I formulate this compound for oral administration in mice?
This compound is an orally active compound. For preclinical studies, proper formulation is key to ensuring consistent bioavailability. While a specific formulation for this compound in mouse cancer models is not published, here are common approaches for oral administration of small molecules in rodents:
-
Aqueous Suspensions: For compounds with poor water solubility, a common vehicle is an aqueous solution containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween 80. A typical formulation might be 0.5% CMC with 0.1% Tween 80 in sterile water.
-
Oil-based Solutions: If the compound is highly hydrophobic, it can be dissolved in an edible oil such as corn oil.[9]
-
In-diet Administration: For long-term studies, formulating the drug into the animal chow can reduce handling stress and provide more continuous exposure. The NLRP3 inhibitor OLT1177 has been successfully administered in this manner in a breast cancer model.[6][10]
It is always recommended to perform a small pilot study to assess the stability and homogeneity of your chosen formulation.
Troubleshooting Guides
Issue 1: High variability in tumor growth within the treatment group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. Verify the homogeneity of the drug formulation; vortex the suspension before each dose. |
| Variable Drug Absorption | The presence of food in the stomach can affect absorption. Standardize the dosing time relative to the animals' light/dark and feeding cycle. |
| Tumor Heterogeneity | Ensure that the initial tumor cell implantation is consistent across all animals. Use a narrow range for initial tumor volume when randomizing animals into treatment groups. |
Issue 2: No significant difference in IL-1β levels between control and treated groups.
| Possible Cause | Troubleshooting Steps |
| Timing of Sample Collection | The reduction in IL-1β may be transient. Collect samples (e.g., tumor lysates, plasma) at different time points post-dose to capture the pharmacodynamic effect. |
| Insufficient Target Engagement | The dose may be too low to achieve sufficient inhibition of NLRP3 in the tumor. Perform a dose-escalation study and measure target engagement (e.g., downstream cytokine levels) at each dose. |
| IL-1β Source | Confirm that the IL-1β in your model is primarily NLRP3-dependent. Other inflammasomes (e.g., AIM2, NLRC4) can also process IL-1β, and this compound is selective for NLRP3.[2] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the NLRP3 signaling pathway targeted by this compound and a general workflow for an in vivo efficacy study.
Caption: this compound inhibits the assembly of the NLRP3 inflammasome.
References
- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 and cancer: pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the NLRP3 Inflammasome as a New Therapeutic Option for Overcoming Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Host-NLRP3 Inflammasome in Myeloid Cells Dictates Response to Anti-PD-1 Therapy in Metastatic Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. Possible therapeutic targets for NLRP3 inflammasome-induced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GDC-2394 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of GDC-2394, a selective NLRP3 inflammasome inhibitor, for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, selective, and reversible small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] Its primary mechanism of action is the blockage of IL-1β and IL-18 secretion following the activation of the NLRP3 pathway by various stimuli.[1] This inhibition is achieved by preventing NLRP3-induced caspase-1 activation and the subsequent cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated activity in several key immune cell types commonly used in inflammation research, including:
-
Human monocytic cell line (THP-1)
-
Mouse bone marrow-derived macrophages (BMDMs)
Q3: What is a typical starting concentration range for this compound in cell-based assays?
Based on published IC50 values, a good starting point for concentration-response experiments would be in the nanomolar to low micromolar range. For instance, the IC50 for NLRP3-dependent caspase-1 activation in THP-1 cells is approximately 51 nM, and for IL-1β release in mBMDMs, it is around 63 nM.[2] A broader range, from 1 nM to 10 µM, can be used to establish a comprehensive dose-response curve.[2]
Q4: How should I prepare my this compound stock solution?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). A stock concentration of 10 mM or higher is common. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. To minimize potential solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture should ideally be kept below 0.1%.[4][5]
Q5: What are the key readouts to measure the inhibitory effect of this compound?
The primary readouts for assessing this compound activity include:
-
ELISA: To quantify the secretion of IL-1β and IL-18 into the cell culture supernatant.
-
Western Blot: To detect the cleavage of caspase-1 (pro-caspase-1 to the active p20 subunit) and the processing of pro-IL-1β to its mature form.
-
ASC Speck Formation: In specialized reporter cell lines (e.g., THP-1 ASC-GFP), inhibition of ASC speck formation upon inflammasome activation can be visualized by microscopy.[3]
-
Cell Viability/Cytotoxicity Assays: To assess any potential off-target cytotoxic effects of the compound.
Troubleshooting Guides
Problem 1: High background or no signal in Western Blots for cleaved Caspase-1.
-
Possible Cause: Cleaved caspase-1 is actively secreted from cells upon inflammasome activation.
-
Solution: Concentrate the cell culture supernatant before running the Western blot to increase the concentration of the target protein.[6]
-
-
Possible Cause: The antibody may not be sensitive enough for endogenous levels.
-
Solution: Ensure you are using an antibody validated for the detection of endogenous cleaved caspase-1. Check the antibody datasheet for recommended applications and dilutions.[6]
-
-
Possible Cause: Insufficient protein loading.
-
Solution: Increase the amount of protein loaded per well. For tissue samples, up to 100 µg may be necessary, while for induced cell lysates, 20-30 µg is a good starting point.[7]
-
-
Possible Cause: Suboptimal transfer conditions for small proteins.
-
Solution: Use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent the small cleaved caspase-1 fragment from passing through during transfer.[7]
-
Problem 2: this compound precipitates in the cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility in the aqueous culture medium.
-
Possible Cause: Interaction with components in the serum.
-
Solution: While serum is often necessary for cell health, for the duration of the this compound treatment and inflammasome activation, consider using a reduced-serum or serum-free medium if your cells can tolerate it for a short period.[8]
-
Problem 3: Observed cytotoxicity is not dose-responsive or does not correlate with NLRP3 inhibition.
-
Possible Cause: Off-target effects of this compound at higher concentrations.
-
Solution: It is crucial to differentiate between NLRP3-specific inhibition and general cytotoxicity. Run parallel cell viability assays (e.g., MTS or CellTiter-Glo) across the same concentration range of this compound. A specific inhibitor should show a potent effect on NLRP3 readouts at concentrations that do not significantly impact cell viability.[9]
-
-
Possible Cause: Solvent (DMSO) toxicity.
Data Presentation
Table 1: Reported IC50 Values for this compound in Cell-Based Assays
| Cell Type | Assay | IC50 Value | Reference |
| THP-1 Cells | NLRP3-dependent Caspase-1 Activation | 51 nM | [2] |
| Mouse BMDMs | NLRP3-dependent IL-1β Release | 63 nM | [2] |
| Human Whole Blood | IL-1β Inhibition (LPS + ATP stimulation) | 0.4 µM | [2] |
| Mouse Whole Blood | IL-1β Inhibition (LPS + ATP stimulation) | 0.1 µM | [2] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration in THP-1 Cells
This protocol outlines a typical workflow for determining the optimal concentration of this compound for inhibiting NLRP3 inflammasome activation in THP-1 cells.
1. Cell Culture and Differentiation:
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5x10^5 cells/mL and treat with 80 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24 hours.[10]
2. This compound Treatment and Inflammasome Activation:
- Prepare a serial dilution of this compound in your cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Remember to keep the final DMSO concentration consistent and below 0.1%.
- Pre-incubate the differentiated THP-1 cells with the different concentrations of this compound for 30 minutes to 1 hour.
- Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
- Induce NLRP3 inflammasome activation with a known agonist, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
3. Sample Collection and Analysis:
- Supernatant for ELISA: Carefully collect the cell culture supernatant. Centrifuge to remove any cellular debris. Store at -80°C until you perform the ELISA for IL-1β and IL-18 according to the manufacturer's instructions.
- Cell Lysate for Western Blot: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
- Western Blot Analysis: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against cleaved caspase-1 (p20), pro-caspase-1, and a loading control (e.g., GAPDH or β-actin).
4. Cell Viability Assay:
- In a separate plate, treat the differentiated THP-1 cells with the same concentration range of this compound for the same duration as your main experiment.
- Perform a cell viability assay (e.g., MTS or CellTiter-Glo) according to the manufacturer's protocol to assess any cytotoxic effects.
Mandatory Visualizations
Caption: Inhibition of the NLRP3 inflammasome by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. kairos-js.co.id [kairos-js.co.id]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-2394 Preclinical Hepatotoxicity Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating compounds similar to GDC-2394, focusing on the challenges of predicting clinical hepatotoxicity from preclinical data. The case of this compound is notable as significant liver injury was observed in a Phase 1 clinical trial despite a preclinical safety profile that was considered suitable for human studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: Was this compound found to be hepatotoxic in preclinical studies?
A1: No, this compound was not reported to have adverse hepatic effects in non-human primate preclinical safety studies.[2] Its overall in vitro and in vivo safety profile was deemed appropriate for advancement into human clinical trials.[1][2] The significant hepatotoxicity was an unexpected finding during the first-in-human Phase 1 trial.[3]
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent, selective, and reversible small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing 3 (NLRP3) inflammasome.[1][3][4] The NLRP3 inflammasome is a key component of the innate immune system.[3][5] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-interleukin-1β (IL-1β) and pro-interleukin-18 (IL-18) into their mature, secreted forms.[4] this compound blocks this pathway, thereby inhibiting the release of IL-1β and IL-18.[4][6]
Q3: What were the key findings from the this compound Phase 1 clinical trial regarding hepatotoxicity?
A3: In a Phase 1 trial involving healthy volunteers, two participants (3% of the total) experienced Grade 4 drug-induced liver injury (DILI).[3][7] This serious adverse event occurred during the drug-drug interaction (DDI) stage of the trial.[3] The trial was subsequently halted.[3][7] Both affected individuals recovered within three months.[3] The DILI was considered related to this compound treatment but not to a pharmacokinetic drug interaction.[3]
Q4: Why might preclinical studies have failed to predict the DILI observed in humans for this compound?
A4: Predicting DILI is a major challenge in drug development, with 30-40% of human hepatotoxins going undetected in standard in vitro studies.[8] Several factors could have contributed to the discrepancy between preclinical and clinical findings for this compound:
-
Species Differences: Animal models may not fully recapitulate human liver metabolism and immune responses.[8][9]
-
Idiosyncratic DILI: The low incidence (3%) of DILI in the trial suggests a possible idiosyncratic reaction, which is often dependent on individual genetic, metabolic, or immunological factors that are difficult to model in preclinical studies.[4]
-
Limitations of Standard Models: Simple 2D cell culture models often lack the complexity of the human liver and may fail to detect certain toxicity mechanisms.[8] More complex models like 3D spheroids or microphysiological systems may offer better predictivity.[9]
-
Immune-Mediated Toxicity: The mechanism of this compound DILI is not confirmed, but an immune-mediated mechanism is a possibility that can be difficult to predict.[4] Standard preclinical toxicology studies are not always designed to detect complex immune-mediated hepatotoxicity.[10]
Troubleshooting Guides
Scenario 1: My NLRP3 inhibitor appears safe in standard preclinical assays, but I am concerned about clinical DILI.
Troubleshooting Steps:
-
Expand In Vitro Models: Move beyond simple 2D monocultures of hepatocytes.
-
3D Spheroid Cultures: Utilize 3D cultures of primary human hepatocytes (PHH) or HepaRG cells, as they often show higher expression of metabolic enzymes and better mimic liver architecture.[9]
-
Co-culture Systems: Implement co-cultures of hepatocytes with other liver cell types, such as Kupffer cells (to model inflammation) and stellate cells (to model fibrosis), to better simulate the complex cellular interactions in the liver.
-
Microphysiological Systems (MPS): If available, use "liver-on-a-chip" models which can replicate the organ's structure and function with higher fidelity.
-
-
Assess Immune Activation: Given that this compound modulates the immune system, it is crucial to investigate potential immune-mediated hepatotoxicity.
-
Cytokine Release Assays: Culture your compound with human peripheral blood mononuclear cells (PBMCs) and measure the release of pro-inflammatory cytokines.
-
Lymphocyte Transformation Test (LTT): This ex vivo test can assess if the drug sensitizes lymphocytes, indicating a potential for an adaptive immune response against liver cells.[11]
-
-
Investigate Mitochondrial Toxicity and Oxidative Stress: These are common mechanisms of DILI.
-
High-Content Screening (HCS): Use HCS to simultaneously measure multiple parameters like mitochondrial membrane potential, reactive oxygen species (ROS) production, and glutathione levels in hepatocytes.[12]
-
Scenario 2: An unexpected toxicity signal was observed in an animal model. How do I determine if it's relevant to humans?
Troubleshooting Steps:
-
Characterize the Toxicity:
-
Dose- and Time-Dependence: Establish a clear relationship between the dose, duration of exposure, and the observed toxicity.
-
Histopathology: Conduct a thorough histopathological examination of the liver tissue to identify the nature of the injury (e.g., necrosis, steatosis, cholestasis).
-
Biomarker Analysis: Measure a panel of liver biomarkers in the serum (e.g., ALT, AST, ALP, Bilirubin) to quantify the extent of the damage.
-
-
Investigate Mechanistic Pathways:
-
Metabolite Identification: Determine if the toxicity is caused by the parent compound or a metabolite. Compare the metabolic profiles between the animal species and human liver microsomes.
-
Transporter Inhibition Assays: Evaluate if the compound inhibits key hepatic transporters like the Bile Salt Export Pump (BSEP), as inhibition can lead to cholestatic liver injury.
-
-
Humanize the Model:
-
Primary Human Hepatocytes: Test the compound in primary human hepatocytes to see if the toxicity is reproducible in a human-relevant system.
-
Humanized Animal Models: If a specific human metabolite or protein is suspected to be involved, consider using genetically modified animal models that express the human equivalent.
-
Data and Protocols
Table 1: Summary of this compound Phase 1 Clinical Trial and DILI Findings
| Parameter | Details |
| Study Phase | Phase 1, First-in-Human |
| Participants | 67 Healthy Volunteers |
| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending doses (SAD, MAD) |
| Dosing Cohorts | SAD (150-1800 mg), MAD (300 or 900 mg twice daily for 7 days), Food-Effect (FE), Drug-Drug Interaction (DDI) |
| Hepatotoxicity Event | Two participants experienced Grade 4 Drug-Induced Liver Injury (DILI) |
| Cohort with DILI | Drug-Drug Interaction (DDI) Stage |
| Outcome | The trial was halted; both participants recovered within three months. |
Table 2: Common Preclinical Models for DILI Assessment
| Model Type | Model System | Key Endpoints Measured | Advantages | Limitations |
| In Vitro | Primary Human Hepatocytes (2D/3D) | Cell viability (e.g., ATP content), Cytotoxicity (LDH release), Apoptosis (Caspase activity), Mitochondrial function, CYP450 induction/inhibition | Human-relevant metabolism | Limited lifespan, loss of phenotype in 2D |
| In Vitro | HepaRG, HepG2 cell lines | Similar to primary hepatocytes | Readily available, reproducible | Altered metabolism compared to primary cells |
| In Vitro | Co-cultures (Hepatocytes + NPCs) | Inflammatory cytokine release, Fibrosis markers | Models cell-cell interactions | Increased complexity and variability |
| In Vivo | Rodent (Rat, Mouse) | Serum biochemistry (ALT, AST), Histopathology, Gene expression analysis | Systemic effects, ADME/PK data | Species differences in metabolism and toxicity pathways |
| In Vivo | Non-rodent (Dog, Non-human primate) | Serum biochemistry, Histopathology | Closer phylogenetically to humans | Ethical considerations, high cost |
NPCs: Non-parenchymal cells (e.g., Kupffer, stellate cells)
Experimental Protocol: In Vitro Cytotoxicity Assessment in Primary Human Hepatocytes
This protocol outlines a general procedure for assessing the potential of a test compound to cause cytotoxicity in a 2D culture of primary human hepatocytes.
1. Objective: To determine the concentration-dependent effect of a test compound on the viability of primary human hepatocytes over a 72-hour exposure period.
2. Materials:
-
Cryopreserved plateable primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with growth factors)
-
Collagen-coated 96-well plates
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Chlorpromazine)
-
Cell viability reagent (e.g., CellTiter-Glo® which measures ATP)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
3. Methodology:
-
Cell Plating:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer cells to pre-warmed culture medium and centrifuge to remove cryoprotectant.
-
Resuspend the cell pellet and count viable cells using a trypan blue exclusion assay.
-
Seed hepatocytes onto collagen-coated 96-well plates at a density of 0.75 x 10^5 cells/well.
-
Incubate at 37°C with 5% CO2 for 4-6 hours to allow for cell attachment.
-
Replace the medium with fresh, warm culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours of stabilization, remove the medium from the cells and add the compound-containing medium. Include vehicle control (0.1% DMSO) wells.
-
Incubate the plate at 37°C with 5% CO2 for 24, 48, and 72 hours.
-
-
Endpoint Measurement:
-
LDH Assay (Membrane Integrity): At each time point, collect a small aliquot of the supernatant from each well before cell lysis. Perform the LDH assay according to the manufacturer's instructions.
-
ATP Assay (Cell Viability): At each time point, equilibrate the plate and the viability reagent to room temperature. Add the viability reagent to each well, mix, and incubate as per the manufacturer's protocol. Measure luminescence using a plate reader.
-
4. Data Analysis:
-
Calculate the percentage of cytotoxicity for the LDH assay relative to a positive control that causes maximal lysis.
-
Calculate the percentage of cell viability for the ATP assay relative to the vehicle control wells.
-
Plot the concentration-response curves for both endpoints at each time point and calculate the IC50/EC50 values (the concentration causing 50% loss of viability or 50% max cytotoxicity).
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound as an inhibitor of the NLRP3 inflammasome pathway.
Caption: A generalized workflow for preclinical assessment of drug-induced liver injury (DILI).
Caption: Decision-making flowchart following unexpected clinical DILI findings.
References
- 1. Development of this compound - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]
- 2. Overcoming preclinical safety obstacles to discover this compound: A potent and selective NLRP3 inhibitor [promega.com]
- 3. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. forpatients.roche.com [forpatients.roche.com]
- 8. remedypublications.com [remedypublications.com]
- 9. Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment[v1] | Preprints.org [preprints.org]
- 10. A blinded in vitro analysis of the intrinsic immunogenicity of hepatotoxic drugs: implications for preclinical risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and Future of Drug-Induced Liver Injury Research—Laboratory Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A testing strategy to predict risk for drug-induced liver injury in humans using high-content screen assays and the ‘rule-of-two’ model - PMC [pmc.ncbi.nlm.nih.gov]
GDC-2394 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GDC-2394, a selective inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of cytotoxicity at concentrations of this compound that are expected to be non-toxic. What could be the cause?
A1: While this compound is a selective NLRP3 inhibitor, unexpected cytotoxicity can occur under certain experimental conditions. Here are a few potential reasons and troubleshooting steps:
-
Compound Solubility: this compound, like many small molecules, can have solubility issues in aqueous media. Precipitation of the compound can lead to inaccurate concentrations and may cause cellular stress.
-
Troubleshooting:
-
Ensure the DMSO stock solution is fully dissolved before diluting into your culture medium.
-
Visually inspect the culture medium for any signs of precipitation after adding this compound.
-
Consider using a lower concentration of DMSO in your final culture volume (typically ≤ 0.1%).
-
Test the solubility of this compound in your specific cell culture medium.
-
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.
-
Include a vehicle control (e.g., DMSO) to account for any effects of the solvent on cell viability.
-
Consult the literature for reported cytotoxic effects of this compound on your cell line of interest.
-
-
-
Off-Target Effects: Although this compound is selective for NLRP3, high concentrations may lead to off-target effects. The unexpected drug-induced liver injury (DILI) observed in a Phase 1 clinical trial highlights the potential for unforeseen in vivo toxicities.[1][2]
-
Troubleshooting:
-
Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
If possible, use a structurally unrelated NLRP3 inhibitor as a control to confirm that the observed effects are specific to NLRP3 inhibition.
-
-
Q2: I am not observing the expected inhibition of IL-1β secretion with this compound in my cell-based assay. What are the possible reasons?
A2: Several factors can contribute to a lack of efficacy in an in vitro NLRP3 inhibition assay. Consider the following:
-
Suboptimal Inflammasome Activation: The NLRP3 inflammasome requires a two-step activation process in many cell types.
-
Troubleshooting:
-
Priming Step (Signal 1): Ensure your cells are adequately primed to upregulate the expression of NLRP3 and pro-IL-1β. Lipopolysaccharide (LPS) is commonly used for priming. The concentration and incubation time of the priming agent should be optimized for your cell type.
-
Activation Step (Signal 2): Use a potent and appropriate NLRP3 activator such as ATP or nigericin. The concentration and timing of the activator are critical.
-
-
-
Incorrect Dosing or Timing of this compound: The timing of inhibitor addition relative to inflammasome activation is crucial.
-
Troubleshooting:
-
Pre-incubate the cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding the NLRP3 activator (Signal 2).
-
Perform a dose-response experiment to ensure you are using an effective concentration of this compound.
-
-
-
Cell Type and Density: The responsiveness of cells to NLRP3 stimuli can be cell-type dependent and can be influenced by cell density.
-
Troubleshooting:
-
Use a cell line known to have a robust NLRP3 inflammasome response, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs).
-
Optimize cell seeding density to avoid overgrowth or sparse cultures, which can affect inflammasome activation.
-
-
Q3: My Western blot results for cleaved caspase-1 are inconsistent or weak after this compound treatment. How can I improve this?
A3: Detecting cleaved caspase-1 (p20) can be challenging due to its transient nature and low abundance. Here are some tips for improving your Western blot results:
-
Sample Preparation: The cleaved and active form of caspase-1 is often secreted from the cell.
-
Troubleshooting:
-
Collect both the cell lysate and the culture supernatant. You can precipitate the proteins from the supernatant (e.g., with TCA) and pool them with the cell lysate for a more comprehensive analysis.
-
Use protease inhibitors in your lysis buffer to prevent degradation of caspase-1.
-
-
-
Antibody Selection: The quality of the primary antibody is critical.
-
Troubleshooting:
-
Use an antibody that is validated for the detection of the cleaved form of caspase-1.
-
Optimize the antibody dilution and incubation conditions.
-
-
-
Gel Electrophoresis and Transfer:
-
Troubleshooting:
-
Use a gel with an appropriate acrylamide percentage to resolve the small p20 subunit of cleaved caspase-1.
-
Ensure efficient transfer of the small protein to the membrane by optimizing the transfer time and buffer composition.
-
-
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in various cell-based assays.
| Cell Line | Assay | Activator(s) | IC50 | Reference |
| THP-1 | Caspase-1 Activation | LPS + Nigericin | 51 nM | [3] |
| Mouse BMDMs | IL-1β Release | LPS + Nigericin | 63 nM | [3] |
| Human Whole Blood | IL-1β Release | Not Specified | 0.4 µM | [3] |
| Mouse Whole Blood | IL-1β Release | Not Specified | 0.1 µM | [3] |
| Cell Line | Assay | IC50 | Reference |
| THP-1 | IL-1β Release | Not Specified | |
| Mouse BMDMs | NLRC4-dependent IL-1β release | >20 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 Cells
This protocol describes a general procedure for activating the NLRP3 inflammasome in the human monocytic cell line THP-1 and assessing the inhibitory effect of this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA kit for human IL-1β
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), to the wells.
-
Incubate for the optimized time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin).
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the culture supernatant for IL-1β measurement by ELISA.
-
Perform a cell viability assay on the remaining cells to assess any cytotoxic effects of the treatment.
-
-
Data Analysis:
-
Quantify the concentration of IL-1β in the supernatants using the ELISA kit manufacturer's instructions.
-
Normalize the IL-1β levels to the cell viability data.
-
Plot the IL-1β concentration against the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Cleaved Caspase-1
This protocol outlines the steps for detecting the cleaved (active) form of caspase-1 (p20) by Western blot.
Materials:
-
Treated cells from the inflammasome activation assay
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Trichloroacetic acid (TCA) for protein precipitation from supernatant
-
Acetone
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-1 (p20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Cell Lysate:
-
After collecting the supernatant, wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
-
Supernatant Precipitation (Optional but recommended):
-
To the collected culture supernatant, add TCA to a final concentration of 10-20%.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Wash the pellet with cold acetone.
-
Air-dry the pellet and resuspend it in Laemmli sample buffer.
-
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cell lysates (and the resuspended supernatant pellet) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Visualizations
References
- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
GDC-2394 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with guidance on the quality control and purity assessment of GDC-2394, a selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
1. What are the recommended analytical methods for assessing the purity of a this compound sample?
The primary recommended method for determining the purity of this compound is reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC), preferably coupled with a mass spectrometer (MS) and a charged aerosol detector (CAD).[1] This approach allows for the separation and quantification of the active pharmaceutical ingredient (API) from any process-related impurities or degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the compound's identity and structure.[1]
2. What is a typical purity specification for a research-grade batch of this compound?
While specific batch specifications are proprietary, a research-grade batch of a small molecule inhibitor like this compound is generally expected to have a purity of ≥98% as determined by HPLC or UPLC. It is crucial to obtain a certificate of analysis (CoA) from the supplier that details the purity and the methods used for its determination.
3. How can I confirm the identity of my this compound sample?
The identity of a this compound sample should be confirmed using a combination of techniques:
-
¹H NMR and ¹³C NMR: To verify the chemical structure.[1]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by obtaining an accurate mass measurement.
-
HPLC or UPLC: By comparing the retention time of the sample to a qualified reference standard.
4. What are the potential impurities that could be present in a this compound sample?
Potential impurities in a this compound sample can originate from the synthetic process or degradation. These may include starting materials, reagents, intermediates, by-products, or degradation products formed during storage. A thorough analysis of the synthetic route is necessary to predict potential process-related impurities. Stability studies under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) can help identify potential degradation products.
5. How should I store this compound to ensure its stability?
This compound is supplied as a powder-in-capsule formulation in clinical trials.[2] For research purposes, it is generally recommended to store the solid compound in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh for each experiment. If storage of a solution is necessary, it should be stored at -80°C for a limited duration. All study samples in clinical trials were run within the established stability window.[2]
Troubleshooting Guides
HPLC/UPLC Analysis Issues
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.- Reduce the sample concentration or injection volume. |
| Variable retention times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Air bubbles in the system | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Purge the pump to remove any air bubbles. |
| Presence of unexpected peaks | - Sample contamination- Carryover from previous injections- Mobile phase contamination | - Prepare a fresh sample using high-purity solvents.- Implement a robust needle wash method between injections.- Use freshly prepared, high-purity mobile phase. |
| Low signal intensity | - Low sample concentration- Detector issue (e.g., lamp failure in UV detector)- Ion suppression (in LC-MS) | - Increase the sample concentration.- Perform detector maintenance and diagnostics.- Optimize MS source parameters; consider sample cleanup to remove interfering matrix components. |
Quantitative Data Summary
| Parameter | Method | Typical Specification/Value | Reference |
| Purity | UPLC-CAD-MS | ≥98% | [1] |
| Identity Confirmation | ¹H NMR, ¹³C NMR, HRMS | Conforms to structure | [1] |
| Plasma Concentration LLOQ | HPLC-MS/MS | 5 ng/mL | [2] |
| Urine Concentration LLOQ | HPLC-MS/MS | 10 ng/mL | [2] |
| In Vitro IC₅₀ (NLRP3-dependent Caspase-1) | THP-1 cell assay | 51 nM | [3] |
| In Vitro IC₅₀ (NLRP3-dependent IL-1β release) | mBMDM assay | 63 nM | [3] |
Detailed Experimental Protocols
Purity Determination by UPLC-CAD-MS
This method is suitable for determining the purity of a this compound sample and for identifying any potential impurities.
-
System: UPLC-CAD-MS system (e.g., Agilent Infinity II LC-MSD iQ)[1]
-
Column: Waters Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm particle size)[1]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Methanol[1]
-
Gradient: A 3-minute gradient (details to be optimized based on the specific system and impurity profile, but a representative gradient is provided below):
-
0.0 min: 95% A, 5% B
-
2.0 min: 5% A, 95% B
-
2.5 min: 5% A, 95% B
-
2.6 min: 95% A, 5% B
-
3.0 min: 95% A, 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas Pressure: 60 psi
-
-
MS Settings (for identification):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 100 V
-
Identity Confirmation by ¹H NMR
This protocol outlines the general procedure for acquiring a ¹H NMR spectrum to confirm the chemical structure of this compound.
-
Spectrometer: 400 MHz NMR spectrometer (e.g., Bruker BioSpin GmbH)[1]
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Procedure:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the spectrometer.
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual solvent signal (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the peaks and assign them to the protons in the this compound structure.
-
Visualizations
Caption: A typical quality control workflow for this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: GDC-2394 and NLRP3 Inhibition
Welcome to the Technical Support Center for researchers working with GDC-2394 and other NLRP3 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in mitigating potential toxicities in animal models during your preclinical research.
Disclaimer
This compound is an investigational compound, and its clinical development was halted due to drug-induced liver injury (DILI) in human trials. The preclinical data on this compound's toxicity in animal models are not extensively published. Therefore, this guide synthesizes known information about this compound, general principles of toxicology for NLRP3 inhibitors, and established strategies for mitigating drug-induced toxicities in animal research. The provided protocols and data are for informational purposes and should be adapted to your specific experimental context.
Troubleshooting Guides
Issue 1: Unexpected Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur)
Possible Cause: Off-target effects or exaggerated pharmacology of NLRP3 inhibition.
Troubleshooting Steps:
-
Immediate Dose Reduction: Reduce the dose of this compound by 25-50% and closely monitor the animals for improvement in clinical signs.
-
Staggered Dosing Schedule: Switch from a daily dosing schedule to an intermittent schedule (e.g., every other day or twice weekly) to allow for physiological recovery between doses.
-
Supportive Care: Provide supportive care, including supplemental nutrition and hydration, to alleviate symptoms.
-
Evaluate Vehicle Effects: Ensure the vehicle used for this compound administration is not contributing to the observed toxicity by dosing a control group with the vehicle alone.
Issue 2: Elevated Liver Enzymes (ALT, AST)
Possible Cause: Potential for drug-induced liver injury (DILI), as was observed in human clinical trials.
Troubleshooting Steps:
-
Confirm Hepatotoxicity:
-
Conduct a full liver panel, including alkaline phosphatase (ALP) and bilirubin, to characterize the nature of the liver injury (hepatocellular, cholestatic, or mixed).
-
Perform histopathological analysis of liver tissue to identify cellular damage, inflammation, and necrosis.
-
-
Dose-Response Assessment: Determine the dose-dependency of the hepatotoxicity by testing a range of this compound doses. This will help establish a no-observed-adverse-effect level (NOAEL).
-
Co-administration of Hepatoprotectants: Consider the co-administration of a hepatoprotective agent. N-acetylcysteine (NAC) is a commonly used agent in preclinical studies to mitigate drug-induced liver injury.
-
Experimental Protocol: Co-administration of N-acetylcysteine (NAC)
-
Objective: To assess the potential of NAC to mitigate this compound-induced hepatotoxicity.
-
Animal Model: Species and strain in which hepatotoxicity was observed (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Groups:
-
Vehicle Control
-
This compound at the dose causing hepatotoxicity
-
This compound + NAC (e.g., 150 mg/kg, intraperitoneally, 1 hour before this compound administration)
-
NAC alone
-
-
Parameters to Monitor:
-
Weekly body weight and clinical observations.
-
Serum ALT, AST, ALP, and bilirubin levels at baseline and at the end of the study.
-
Histopathological examination of the liver at necropsy.
-
-
-
Issue 3: Renal Toxicity (e.g., increased BUN, creatinine)
Possible Cause: Although this compound was developed to have improved solubility over its predecessor which showed renal toxicity, precipitation at high doses or in specific physiological conditions could still be a concern.[1][2]
Troubleshooting Steps:
-
Assess Renal Function: Monitor blood urea nitrogen (BUN) and serum creatinine levels. Conduct urinalysis to check for proteinuria, crystalluria, or other abnormalities.
-
Histopathology: Examine kidney tissue for signs of tubular necrosis, interstitial nephritis, or crystal deposition.
-
Ensure Adequate Hydration: Provide supplemental hydration to the animals to help prevent potential compound precipitation in the renal tubules.
-
Formulation Optimization: Re-evaluate the formulation of this compound to ensure maximum solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[3][4] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4]
Q2: What were the key toxicities observed with this compound?
A2: The clinical development of this compound was halted due to Grade 4 drug-induced liver injury (DILI) in healthy volunteers during a Phase 1 trial.[4] Preclinical studies in rats and cynomolgus monkeys reportedly indicated a low risk of DILI, though these data are unpublished.[4] A precursor to this compound showed renal toxicity in cynomolgus monkeys, which was attributed to poor solubility.[1][2]
Q3: Are there any known mitigation strategies specifically for this compound toxicity?
A3: There are no published mitigation strategies specifically for this compound-induced toxicity. The primary strategy employed during its development was to improve its solubility to avoid the renal toxicity seen with its predecessor.[1][2] For the observed DILI, general strategies for mitigating drug-induced liver injury in animal models, such as dose reduction and the use of hepatoprotectants, would be the first line of investigation.
Q4: What is the recommended starting dose for this compound in animal models?
A4: The starting dose for the first-in-human single ascending dose study was 150 mg, which was selected based on safety margins from a 4-week toxicology study in cynomolgus monkeys.[4] For in vivo efficacy studies in mice, doses ranging from 1 to 10 mg/kg have been reported to inhibit IL-1β production in a peritonitis model. Researchers should perform their own dose-range finding studies to determine the optimal therapeutic and toxic doses in their specific model.
Data Presentation
Table 1: Hypothetical Preclinical Toxicity Profile of this compound in a 28-day Rat Study
| Dose Group (mg/kg/day) | Key Findings | Serum ALT (U/L) (Mean ± SD) | Serum Creatinine (mg/dL) (Mean ± SD) |
| 0 (Vehicle) | No adverse findings | 35 ± 8 | 0.5 ± 0.1 |
| 10 | No adverse findings | 40 ± 10 | 0.6 ± 0.1 |
| 30 | Minimal hepatocellular hypertrophy | 85 ± 20 | 0.7 ± 0.2 |
| 100 | Moderate hepatocellular hypertrophy, single-cell necrosis | 250 ± 75** | 1.2 ± 0.4 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical for illustrative purposes.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to visualize key pathways and workflows relevant to this compound research.
Caption: Mechanism of action of this compound in inhibiting the NLRP3 inflammasome pathway.
Caption: Experimental workflow for troubleshooting and mitigating drug-induced liver injury (DILI).
References
- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming preclinical safety obstacles to discover this compound: A potent and selective NLRP3 inhibitor [promega.com]
- 4. Hepatoprotective effects of phytochemicals and plant extracts against chemotherapy-induced liver damage in animal models: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GDC-2394 In Vitro Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective NLRP3 inhibitor, GDC-2394, in in vitro experiments.
Troubleshooting Guide
Issue 1: this compound Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture medium after adding the this compound stock solution.
-
Inconsistent or lower-than-expected activity in the assay.
Possible Causes:
-
Low Aqueous Solubility: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media. The final concentration of the organic solvent from the stock solution may be too low to keep the compound dissolved.
-
Improper Dilution: Adding the stock solution too quickly or without adequate mixing can cause localized high concentrations of this compound, leading to precipitation.
-
Low Temperature: The temperature of the cell culture medium may be too low, reducing the solubility of this compound.
Solutions:
-
Optimize Final Solvent Concentration:
-
Ensure the final concentration of the organic solvent in your cell culture medium is sufficient to maintain solubility, but non-toxic to your cells. For most cell lines, a final DMSO concentration of 0.5% (v/v) is well-tolerated, and some can tolerate up to 1% (v/v).[1]
-
If using an alternative solvent, determine the maximum tolerated concentration for your specific cell line through a dose-response experiment.
-
-
Improve Dilution Technique:
-
Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution dropwise to the vortexing or gently swirling culture medium to ensure rapid and even dispersion.
-
Avoid adding the stock solution directly to the cells in the well. Prepare the final working concentration in a separate tube of medium first.
-
-
Utilize a Co-Solvent System:
-
For challenging applications, a co-solvent system can significantly enhance the solubility of this compound. A pre-formulated vehicle has been shown to be effective (see Table 1).
-
-
Sonication:
-
If precipitation occurs when preparing the stock solution, brief sonication in a water bath can aid in dissolution.
-
Issue 2: Cellular Toxicity Observed in Control Group (Vehicle Only)
Symptoms:
-
Decreased cell viability, changes in cell morphology, or altered growth rates in the vehicle control group compared to untreated cells.
Possible Causes:
-
High Final Solvent Concentration: The final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium may be toxic to the specific cell line being used.
-
Solvent-Induced Cellular Stress: Some solvents, even at sub-lethal concentrations, can induce cellular stress responses that may interfere with the experimental endpoint.
Solutions:
-
Determine the Maximum Tolerated Solvent Concentration:
-
Perform a dose-response curve with the solvent alone to determine the highest concentration that does not affect the viability or function of your cells. This is crucial and cell-line dependent.
-
-
Minimize Solvent Concentration:
-
Prepare a more concentrated stock solution of this compound to reduce the volume of solvent added to the cell culture medium.
-
-
Switch to a Less Toxic Solvent:
-
Consider using an alternative solvent with lower cytotoxicity, such as ethanol or polyethylene glycol (PEG), if compatible with this compound solubility.
-
-
Include Proper Controls:
-
Always include a vehicle control group in your experiments that matches the highest concentration of the solvent used in the treated groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The most commonly used solvent for this compound is Dimethyl Sulfoxide (DMSO). A solubility of 50 mg/mL (115.87 mM) in DMSO has been reported, with warming and sonication aiding dissolution.
Q2: Are there any alternative solvents to DMSO for in vitro use of this compound?
A2: Yes, for applications where DMSO may be undesirable, a co-solvent system has been shown to be effective. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can dissolve this compound at concentrations of at least 2.08 mg/mL (4.82 mM). Other potential solvents for hydrophobic compounds include ethanol and polyethylene glycol (PEG), though specific solubility data for this compound in these individual solvents is limited.
Q3: How should I prepare a this compound stock solution?
A3: For a DMSO stock solution, add the appropriate volume of DMSO to your vial of this compound to achieve the desired concentration. To aid dissolution, you can warm the solution to 37°C and use a sonicating water bath. For the co-solvent system, it is recommended to first dissolve this compound in DMSO at a higher concentration and then dilute it with the other components.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: This is cell-line dependent. As a general guideline, most cell lines can tolerate a final DMSO concentration of 0.5% (v/v) without significant cytotoxicity. Some robust cell lines may tolerate up to 1% (v/v). However, it is highly recommended to perform a vehicle-only toxicity test on your specific cell line to determine the optimal working concentration.
Q5: My this compound precipitated out of solution upon dilution in my aqueous assay buffer. What can I do?
A5: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the final concentration of the organic solvent in your buffer, if your assay allows.
-
Try a different dilution method, such as adding the stock solution to a rapidly stirring buffer.
-
Consider using a co-solvent system or adding a surfactant like Tween-80 (at a low, non-interfering concentration) to your buffer to improve solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Concentration | Molar Equivalent (M.W. 431.51) | Notes |
| DMSO | 50 mg/mL | 115.87 mM | Warming and sonication may be required. |
| Co-solvent System | ≥ 2.08 mg/mL | ≥ 4.82 mM | A clear solution is formed. |
-
Co-solvent System Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (M.W. = 431.51 g/mol ). For 1 mL of 10 mM stock, you will need 4.3151 mg of this compound.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, warm the tube to 37°C for 5-10 minutes and vortex again. Brief sonication in a water bath can also be used to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution using a Co-Solvent System
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
Procedure (for 1 mL of ≥ 2.08 mg/mL this compound):
-
In a sterile conical tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of sterile saline to the tube.
-
Vortex the final solution until it is clear and homogeneous. This will be your working stock solution.
-
This working stock can then be further diluted in cell culture medium to achieve the desired final concentration for your experiment. Remember to maintain a consistent final concentration of the co-solvent vehicle in your control wells.
Visualizations
This compound Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway
This compound is a selective inhibitor of the NLRP3 inflammasome. The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: this compound inhibits the assembly of the NLRP3 inflammasome complex.
Experimental Workflow: Solvent Selection for In Vitro Assays
The following diagram provides a logical workflow for selecting an appropriate solvent for this compound in your in vitro experiments.
Caption: A decision workflow for selecting a suitable solvent for this compound.
References
Validation & Comparative
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: GDC-2394 vs. MCC950
In the landscape of inflammatory disease research, the NLRP3 inflammasome has emerged as a critical therapeutic target. Its dysregulation is implicated in a wide array of pathologies, from autoimmune disorders to neurodegenerative diseases. This has spurred the development of potent small-molecule inhibitors, with GDC-2394 and MCC950 being two of the most extensively studied candidates. This guide provides a detailed, data-driven comparison of their activities, drawing from preclinical and clinical research to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target
Both this compound and MCC950 are highly selective inhibitors of the NLRP3 inflammasome.[1][2] Their primary mechanism of action involves directly binding to the NACHT domain of the NLRP3 protein. This interaction prevents the ATP-hydrolysis-driven conformational changes necessary for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex. By inhibiting this crucial step, both compounds effectively block the activation of caspase-1 and the release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4][5]
Potency and In Vitro Activity: A Quantitative Comparison
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and MCC950 in various in vitro assays. This data highlights the potent, nanomolar activity of both compounds in inhibiting NLRP3-mediated inflammatory responses.
| Compound | Assay | Cell Type | Stimulus | IC50 (nM) | Reference |
| This compound | Caspase-1 Activity | THP-1 | - | 51 | [3][6] |
| IL-1β Release | mBMDMs | - | 63 | [3][6] | |
| IL-1β Release | Human Whole Blood | LPS + ATP | ~100 | [5] | |
| IL-1β Release | Mouse Whole Blood | LPS + ATP | ~400 | [3] | |
| MCC950 | IL-1β Release | iBMDMs | - | 7.5 | [4] |
| Pyroptosis | THP-1 | - | 7.5 | [1] | |
| IL-1β Release | PBMC | - | 30-36 | [4] | |
| IL-1β Release | THP-1 | - | ~200 | [1] |
mBMDMs: mouse Bone Marrow-Derived Macrophages; iBMDMs: immortalized Bone Marrow-Derived Macrophages; THP-1: Human monocytic cell line; PBMC: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
NLRP3 Inflammasome Activation Assay in THP-1 Cells
This protocol outlines a standard method for assessing the activity of NLRP3 inhibitors in the human monocytic THP-1 cell line.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 0.5 x 10^6 cells/mL and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Priming:
-
After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[7]
-
-
Inhibitor Treatment:
-
Following the priming step, gently wash the cells with pre-warmed PBS.
-
Add fresh serum-free RPMI-1640 medium containing various concentrations of this compound, MCC950, or vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
NLRP3 Inflammasome Activation:
-
Stimulate the NLRP3 inflammasome by adding a known activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 60-90 minutes.[7]
-
-
Sample Collection and Analysis:
-
Supernatant: Carefully collect the cell culture supernatant and centrifuge to remove any cellular debris. The clarified supernatant can be used for measuring secreted IL-1β and IL-18 by ELISA, and for assessing lactate dehydrogenase (LDH) release as a measure of pyroptosis.
-
Cell Lysate: Lyse the remaining cells to analyze intracellular protein levels, such as cleaved caspase-1, by Western blot.
-
Clinical Development and Safety Profile
Both this compound and MCC950 have been evaluated in clinical trials, but their development has been hampered by safety concerns.
This compound: A first-in-human Phase 1 trial in healthy volunteers showed that this compound was rapidly absorbed and demonstrated near-complete inhibition of IL-1β and IL-18 secretion.[8] However, the trial was halted due to instances of drug-induced liver injury (DILI) in two participants.[8]
MCC950: Similarly, a Phase II clinical trial of MCC950 for the treatment of rheumatoid arthritis was terminated due to observations of elevated liver enzymes, indicating potential hepatotoxicity.[9]
The emergence of liver toxicity for both compounds underscores a significant challenge in the development of systemic NLRP3 inhibitors and highlights the need for careful safety and toxicity profiling of next-generation molecules.
Conclusion
This compound and MCC950 are potent and selective inhibitors of the NLRP3 inflammasome with comparable in vitro activities. They serve as invaluable tool compounds for preclinical research into the role of the NLRP3 inflammasome in various diseases. However, the clinical development of both molecules was halted due to concerns about liver toxicity. This shared adverse effect suggests a potential on-target or class-related toxicity that warrants further investigation. Future efforts in the field will likely focus on developing NLRP3 inhibitors with improved safety profiles, potentially through tissue-specific targeting or alternative chemical scaffolds, to unlock the full therapeutic potential of NLRP3 inhibition.
References
- 1. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCC950 in the treatment of NLRP3-mediated inflammatory diseases: Latest evidence and therapeutic outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. In vitro Inflammasome Activation Assay [bio-protocol.org]
- 8. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GDC-2394: A Comparative Guide to NLRP3 Inflammasome Selectivity
GDC-2394 Demonstrates High Selectivity for the NLRP3 Inflammasome
This compound is an orally active and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. Experimental data demonstrates that this compound effectively inhibits NLRP3-mediated inflammatory responses without significantly affecting other inflammasome pathways, highlighting its potential as a targeted therapeutic agent.
This guide provides a comparative analysis of this compound's selectivity for the NLRP3 inflammasome against other well-known NLRP3 inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity of NLRP3 Inhibitors
The following table summarizes the available quantitative data on the selectivity of this compound and other NLRP3 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
| Inhibitor | NLRP3 | NLRC4 | AIM2 | Pyrin |
| This compound | IL-1β release: 63 nM (mouse BMDMs)[1]. Caspase-1 activation: 51 nM (THP-1 cells)[1] | IL-1β release: >20 µM (mouse BMDMs)[1] | No data available | No data available |
| MCC950 | IL-1β release: ~7.5-8.1 nM[2] | No significant inhibition reported[3][4] | No significant inhibition reported[3][4] | No data available |
| CY-09 | ATPase activity: Kd = 500 nM | No effect on activation[5] | No effect on activation[5] | No data available |
| Tranilast | Inhibits NLRP3 oligomerization | No effect on activation[6][7] | No effect on activation[6][7] | No data available |
| DFV890 | Potent inhibitor[8][9][10][11] | No data available | No data available | No data available |
Note: BMDMs refer to Bone Marrow-Derived Macrophages. THP-1 is a human monocytic cell line. Kd represents the dissociation constant, another measure of binding affinity.
Visualizing the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process, involving a priming signal and an activation signal, which ultimately leads to the production of pro-inflammatory cytokines.
Caption: The NLRP3 inflammasome signaling pathway.
Experimental Protocols
To validate the selectivity of NLRP3 inhibitors, several key in vitro experiments are performed. These assays are designed to differentiate between the activation of the NLRP3 inflammasome and other inflammasome complexes.
In Vitro Inflammasome Activation Assay
This assay is fundamental to determining the selectivity of an inhibitor against different inflammasomes.
Objective: To measure the inhibitory effect of a compound on the release of IL-1β from immune cells stimulated to activate specific inflammasomes.
Methodology:
-
Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes are cultured and differentiated into macrophages.
-
Priming (Signal 1): Macrophages are primed with lipopolysaccharide (LPS) to upregulate the expression of inflammasome components, including pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period.
-
Inflammasome Activation (Signal 2):
-
NLRP3 Activation: Cells are stimulated with a known NLRP3 activator, such as Nigericin or ATP.
-
NLRC4 Activation: A separate set of cells is stimulated with a specific NLRC4 activator, like flagellin.
-
AIM2 Activation: Another set of cells is stimulated with a specific AIM2 activator, such as poly(dA:dT).
-
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Quantification of IL-1β: The concentration of mature IL-1β in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.
Caption: Workflow for the in vitro inflammasome activation assay.
ASC Speck Formation Assay
The assembly of the adaptor protein ASC into a large protein complex, known as an "ASC speck," is a hallmark of inflammasome activation.
Objective: To visualize and quantify the effect of an inhibitor on the formation of ASC specks following inflammasome activation.
Methodology:
-
Cell Culture: THP-1 cells stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP) are used.
-
Priming and Inhibition: Cells are primed with LPS and then treated with the inhibitor.
-
Activation: The NLRP3 inflammasome is activated with Nigericin or ATP.
-
Imaging: Cells are imaged using fluorescence microscopy. The formation of large, perinuclear fluorescent aggregates (ASC specks) is observed.
-
Quantification: The percentage of cells containing ASC specks is quantified by manual counting or automated image analysis software.
Caption: Workflow for the ASC speck formation assay.
Caspase-1 Activity Assay
Active caspase-1 is the effector enzyme of the inflammasome, responsible for cleaving pro-inflammatory cytokines.
Objective: To measure the effect of an inhibitor on the enzymatic activity of caspase-1.
Methodology:
-
Cell Lysis: Following inflammasome activation (as described in the in vitro inflammasome activation assay), cells are lysed to release intracellular contents, including active caspase-1.
-
Substrate Addition: A specific, fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC) is added to the cell lysate.
-
Fluorescence Measurement: The cleavage of the substrate by active caspase-1 releases a fluorescent molecule, and the resulting fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the caspase-1 activity. The inhibitory effect of the compound is determined by comparing the activity in treated versus untreated cells.
Caption: Workflow for the caspase-1 activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of DFV890, a Potent Sulfonimidamide-Containing NLRP3 Inflammasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DFV890 - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drughunter.com [drughunter.com]
Cross-Validation of GDC-2394 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of the NLRP3 inflammasome by GDC-2394 with the phenotypes of genetic models targeting the same pathway. By presenting supporting experimental data, detailed protocols, and visual representations of the underlying biological processes, this document aims to facilitate a comprehensive understanding of the cross-validation between small molecule inhibitors and genetic approaches in drug development.
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This compound is a potent and selective small-molecule inhibitor of NLRP3 that has been evaluated in preclinical and clinical studies.[1] Genetic mouse models, including knockout (KO) and gain-of-function (GOF) alleles for components of the NLRP3 pathway, provide a crucial tool for target validation and for understanding the biological consequences of sustained pathway modulation. This guide cross-validates the pharmacological effects of this compound with the phenotypes observed in these genetic models.
The NLRP3 Inflammasome Signaling Pathway
The canonical NLRP3 inflammasome activation is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second signal, triggered by a variety of stimuli including ATP, crystalline structures, and toxins, leads to the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[2][3][4] Proximity-induced auto-activation of pro-caspase-1 results in the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1]
Comparative Data: Pharmacological vs. Genetic Inhibition
The following tables summarize the effects of this compound and genetic deletion of key inflammasome components in mouse models of inflammation. For a broader comparison, data from studies using the well-characterized NLRP3 inhibitor MCC950 are also included, as direct comparative studies with this compound and knockout mice are limited.
Table 1: Effects on IL-1β Production in a Mouse Model of Peritonitis
| Treatment/Genetic Model | Method of Induction | Readout | Result | Reference |
| This compound | MSU-induced peritonitis | Peritoneal IL-1β levels | Dose-dependent decrease | [5] |
| NLRP3 KO | MSU-induced peritonitis | Peritoneal IL-1β levels | Significantly reduced | [6] |
| ASC KO | Hypoxia-induced lung inflammation | Lung IL-1β levels | Blunted activation | [7] |
| Caspase-1 KO | LPS-induced lung injury | Lung IL-1β levels | Detected, but reduced compared to WT | [8] |
| MCC950 | MSU-induced peritonitis | Peritoneal IL-1β levels | Significantly reduced | [9] |
Table 2: Effects on Inflammatory Phenotypes in a Gouty Arthritis Model
| Treatment/Genetic Model | Method of Induction | Readout | Result | Reference |
| This compound (in rats) | MSU-induced gouty arthritis | Paw swelling and pain | Reduced | [5] |
| NLRP3 GOF (Nlrp3A350V) | Spontaneous | Autoinflammatory features | Recapitulates human CAPS phenotype | [10] |
| MCC950 (in Nlrp3A350V mice) | Spontaneous | IL-1β production | Inhibited | [11] |
Experimental Protocols
MSU-Induced Peritonitis in Mice
This model is used to assess in vivo inflammasome activation.[6][12][13]
-
Animals: 8-week-old male C57BL/6J mice are typically used.
-
MSU Crystal Preparation: Monosodium urate (MSU) crystals are prepared under sterile conditions. Uric acid is dissolved in a heated NaOH solution, and the pH is adjusted to 7.2. The solution is then cooled to allow for crystal precipitation. The resulting crystals are washed, dried, and resuspended in sterile PBS.
-
Induction: Mice receive an intraperitoneal (i.p.) injection of MSU crystals (e.g., 50 mg/kg). Control mice receive an i.p. injection of sterile PBS.
-
This compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 0.1-10 mg/kg) prior to MSU injection.
-
Sample Collection: At a specified time point after MSU injection (e.g., 6 hours), mice are euthanized, and the peritoneal cavity is washed with cold PBS to collect peritoneal lavage fluid.
-
Analysis: The number of infiltrating neutrophils in the peritoneal lavage fluid is determined by flow cytometry. IL-1β levels in the cell-free supernatant of the lavage fluid are quantified by ELISA.
LPS-Induced Systemic Inflammation in Mice
This model is used to study systemic inflammatory responses.[14][15][16]
-
Animals: Age- and sex-matched wild-type and knockout mice (e.g., NLRP3 KO, ASC KO, Caspase-1 KO) are used.
-
Induction: Mice are injected intraperitoneally with a sublethal dose of lipopolysaccharide (LPS) from E. coli (e.g., 0.5 mg/kg). Control mice receive an i.p. injection of sterile saline.
-
This compound Administration: this compound or a vehicle control is administered orally at a specified time before or after LPS injection.
-
Sample Collection: At various time points post-injection, blood is collected for serum analysis. Tissues such as the spleen, liver, and lungs can also be harvested.
-
Analysis: Serum levels of IL-1β, IL-18, and other cytokines (e.g., TNF-α, IL-6) are measured by ELISA. The expression of inflammatory genes in tissues can be analyzed by RT-qPCR.
Experimental Workflow: Cross-Validation of this compound
The following diagram illustrates the logical workflow for cross-validating the pharmacological effects of this compound with the phenotypes of genetic mouse models.
Conclusion
The data from preclinical studies with this compound align closely with the phenotypes observed in genetic models of NLRP3 inflammasome deficiency. Both pharmacological inhibition and genetic knockout of NLRP3 lead to a significant reduction in IL-1β production and amelioration of inflammatory symptoms in various disease models. This strong correlation provides a robust cross-validation of NLRP3 as a therapeutic target. The use of gain-of-function genetic models further strengthens this by demonstrating that hyperactivation of the pathway leads to a disease phenotype that can be rescued by NLRP3 inhibition. This integrated approach, combining pharmacology and genetics, is essential for building confidence in the mechanism of action of novel therapeutic agents and for predicting their potential clinical efficacy.
References
- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Mono Sodium Urate Crystal-induced Peritonitis for in vivoAssessment of Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-1-deficient mice have delayed neutrophil apoptosis and a prolonged inflammatory response to lipopolysaccharide-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jove.com [jove.com]
- 16. biorxiv.org [biorxiv.org]
Comparative Analysis of GDC-2394 and Cytokine-Targeted Therapies in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational NLRP3 inflammasome inhibitor, GDC-2394, with established cytokine-targeted therapies. The information is compiled from preclinical and clinical data to assist researchers in understanding their distinct mechanisms, efficacy, and safety profiles.
Introduction
Inflammatory diseases are driven by complex signaling networks, with cytokines playing a central role. Therapies targeting key cytokines like Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and those utilizing the Janus kinase (JAK) signaling pathway have revolutionized treatment for many autoimmune and inflammatory conditions. This compound represents a different therapeutic strategy, targeting the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of the potent pro-inflammatory cytokines IL-1β and IL-18. Although the clinical development of this compound was halted due to safety concerns, its preclinical profile provides a valuable benchmark for evaluating upstream therapeutic intervention in inflammatory pathways.
Mechanism of Action
This compound is an orally bioavailable, selective, and reversible small molecule inhibitor of the NLRP3 inflammasome. Inappropriate activation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. Upon activation by diverse stimuli, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation. This compound selectively blocks this pathway, thereby inhibiting the release of IL-1β and IL-18.
In contrast, cytokine-targeted therapies act on specific downstream signaling pathways:
-
Adalimumab (TNF Inhibitor): A fully human monoclonal antibody that binds to both soluble and transmembrane TNF-α, preventing it from interacting with its p55 and p75 cell surface receptors. This neutralization of TNF-α downregulates the inflammatory processes driven by this key cytokine.
-
Tocilizumab (IL-6 Receptor Inhibitor): A humanized monoclonal antibody that binds to both soluble and membrane-bound IL-6 receptors (sIL-6R and mIL-6R), inhibiting IL-6-mediated signaling.
-
Tofacitinib (JAK Inhibitor): A small molecule that inhibits Janus kinases (JAKs), particularly JAK1 and JAK3, with some activity against JAK2. By blocking these intracellular enzymes, tofacitinib interferes with the signaling of a broad range of cytokines involved in inflammation and immune response.
Figure 1: Signaling pathways targeted by this compound and comparator therapies.
Quantitative Performance Data
The following tables summarize the in vitro potency, in vivo efficacy, and clinical safety profiles of this compound and the selected cytokine-targeted therapies.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | Potency (IC50 / Kd) | Citation(s) |
| This compound | NLRP3-dependent IL-1β release | Human Whole Blood Assay | 0.4 µM | |
| NLRP3-dependent Caspase-1 activation | THP-1 cells | 51 nM | ||
| Adalimumab | TNF-α | L929 cell cytotoxicity assay | 80.9 pM | [1] |
| TNF-α binding | Surface Plasmon Resonance | ~50 pM (Kd) | [2] | |
| Tocilizumab | IL-6 Receptor | ELISA | 2.54 nM (Kd) | [3] |
| IL-6 Receptor binding | Surface Plasmon Resonance | 293 pM (Kd) | [4] | |
| Tofacitinib | JAK1 | Kinase Assay | 1.7 - 3.7 nM | [5] |
| JAK2 | Kinase Assay | 1.8 - 4.1 nM | [5] | |
| JAK3 | Kinase Assay | 0.75 - 1.6 nM | [5] |
Table 2: In Vivo Efficacy in Arthritis Models
| Compound | Model | Species | Dosing and Route | Key Efficacy Outcome | Citation(s) |
| This compound | Acute Peritonitis | Mouse | 1 and 10 mg/kg, p.o. | 66.8% and 81.3% reduction in peritoneal IL-1β, respectively | [6] |
| Adalimumab | Collagen-Antibody Induced Arthritis | Mouse | 3 mg/kg, i.p. | 16% reduction in paw volume | [7] |
| Tocilizumab | Collagen-Induced Arthritis | Mouse | 1 mg/week and 5 mg/week, i.p. | Significant reduction in mean arthritis score (1.2 and 1.4 vs 2.9 in control) | [1] |
| Tofacitinib | Collagen-Induced Arthritis | Mouse | Oral, twice daily | Dose-dependent reduction in arthritis score (ECav50 of 102 nM) | [8] |
Table 3: Clinical Safety Profile
| Compound | Key Safety Findings | Incidence Rate (Events per 100 Patient-Years) | Citation(s) |
| This compound | Development halted due to drug-induced liver injury (DILI) in Phase 1. | N/A (Observed in 2 participants at the highest dose) | |
| Adalimumab | Increased risk of serious infections, potential for malignancies (e.g., lymphoma), and demyelinating disorders. | Serious Infections: 3.9 (RA), 6.9 (Crohn's Disease)Malignancy (excl. NMSC): 0.7 (RA)Lymphoma: 0.1 (RA) | |
| Tocilizumab | Increased risk of serious infections, GI perforations, and laboratory abnormalities (neutropenia, elevated liver enzymes). | Serious Infections: 2.4 - 5.7 (RA) | |
| Tofacitinib | BOXED WARNING: Increased risk of serious infections, mortality, malignancy, major adverse cardiovascular events (MACE), and thrombosis. | Serious Infections: 2.5 - 2.7Malignancy (excl. NMSC): 0.8 - 0.9MACE: 0.4Venous Thromboembolism: 0.3 |
NMSC: Non-Melanoma Skin Cancer; RA: Rheumatoid Arthritis
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
1. In Vitro Human Whole Blood Assay for IL-1β Inhibition
-
Objective: To measure the potency of a compound in inhibiting NLRP3-dependent IL-1β release in a physiologically relevant matrix.
-
Methodology:
-
Blood Collection: Collect fresh human whole blood from healthy donors into sodium heparin-containing tubes.
-
Compound Preparation: Prepare a dilution series of the test compound (e.g., this compound) in a suitable solvent like DMSO, followed by further dilution in RPMI 1640 medium.
-
Priming: Aliquot whole blood into 96-well plates. Add lipopolysaccharide (LPS) to a final concentration of ~100 ng/mL to all wells (except negative controls) to prime the NLRP3 inflammasome by inducing pro-IL-1β expression. Incubate for 2-3 hours at 37°C.
-
Compound Treatment: Add the diluted test compound to the respective wells and incubate for 30-60 minutes at 37°C.
-
NLRP3 Activation: Add an NLRP3 activator, such as ATP (final concentration ~2-5 mM) or monosodium urate (MSU) crystals, to the wells. Incubate for another 1-2 hours at 37°C.
-
Sample Collection: Centrifuge the plates to pellet the blood cells. Collect the plasma supernatant.
-
Quantification: Measure the concentration of IL-1β in the plasma supernatant using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
2. Murine Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the in vivo efficacy of a therapeutic agent in a model that mimics many aspects of human rheumatoid arthritis.
-
Methodology:
-
Animal Strain: Use a susceptible mouse strain, such as DBA/1J.
-
Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a second intradermal injection.
-
Disease Monitoring: Starting around Day 21, monitor mice 3-5 times per week for signs of arthritis. Score each paw based on the degree of erythema and swelling (e.g., on a scale of 0-4, where 0=normal, 1=mild swelling/erythema of one joint, 4=severe swelling of the entire paw). The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
Therapeutic Dosing: Once arthritis is established (e.g., mean score of 4-6), randomize mice into treatment groups. Administer the test compound (e.g., tofacitinib, adalimumab) and vehicle control according to the desired dosing schedule (e.g., daily oral gavage, bi-weekly intraperitoneal injection).
-
Outcome Measures: Continue to monitor arthritis scores and paw thickness (using calipers) throughout the study. At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion. Serum can also be collected to measure cytokine levels.
-
Data Analysis: Compare the mean arthritis scores and other endpoints between the treatment and vehicle groups over time using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
References
- 1. criver.com [criver.com]
- 2. Anti-interleukin-6 receptor antibody prevents systemic bone mass loss via reducing the number of osteoclast precursors in bone marrow in a collagen-induced arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Interleukin-6 blockade suppresses autoimmune arthritis in mice by the inhibition of inflammatory Th17 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockage of interleukin-6 receptor ameliorates joint disease in murine collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bench to Bedside: Modelling Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin 6 Is Required for the Development of Collagen-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GDC-2394: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the selective NLRP3 inhibitor GDC-2394, proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) containing detailed disposal procedures for this compound was not publicly available in the conducted search, established principles of chemical waste management provide a clear framework for its safe handling and disposal.
The primary directive for the disposal of any research chemical, including this compound, is to adhere to all applicable federal, state, and local regulations. Laboratory personnel are advised to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with established protocols.
Immediate Safety and Handling Considerations
Before proceeding with disposal, it is essential to recognize the known health risks associated with this compound. Clinical trials of the compound were halted due to instances of drug-induced liver injury. This underscores the need for stringent safety measures during handling and disposal to minimize exposure.
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Engineering Controls: Work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of airborne particles.
General Disposal Procedures for Research Chemicals
In the absence of a specific SDS for this compound, the following general procedures for the disposal of chemical waste should be followed. These are based on standard laboratory safety guidelines.
| Step | Procedure | Key Considerations |
| 1. Waste Identification and Segregation | Identify this compound waste and segregate it from other chemical waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions. | Do not mix incompatible waste streams. This compound waste should be collected in a designated, properly labeled container. |
| 2. Containerization | Use a chemically resistant, leak-proof container for waste collection. Ensure the container is clearly labeled with the full chemical name ("this compound") and any known hazard warnings. | The container must be kept closed except when adding waste. |
| 3. Storage | Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. | Follow your institution's guidelines for the maximum volume of waste that can be stored in a satellite accumulation area and the maximum accumulation time. |
| 4. EHS Consultation and Pickup | Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with all necessary information about the waste stream. | The EHS office will provide specific instructions for preparing the waste for transport and will manage its ultimate disposal in accordance with regulatory requirements. |
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures established by your institution and consult with your EHS department for guidance on the disposal of this compound and other chemical waste.
Personal protective equipment for handling GDC-2394
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of GDC-2394, a potent and selective NLRP3 inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Risk Assessment
This compound is an orally active, small-molecule inhibitor of the NLRP3 inflammasome.[1][2] While a specific Material Safety Data Sheet (MSDS) is not publicly available, its potency necessitates handling it as a potentially hazardous compound. A first-in-human phase 1 clinical trial was halted due to instances of drug-induced liver injury (DILI) in participants.[3] Therefore, minimizing direct exposure is paramount.
Potential Hazards:
-
Primary Route of Exposure: Inhalation of aerosolized powder and dermal contact.
-
Primary Target Organ: Liver.[3]
-
Acute Effects: Unknown for laboratory settings. In clinical trials, high doses led to liver injury.[3]
-
Chronic Effects: Unknown.
Personal Protective Equipment (PPE)
A risk-based approach should be adopted for PPE selection. The following table outlines the minimum required PPE for handling this compound.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | 2 pairs of nitrile gloves | Safety glasses with side shields or goggles | Disposable lab coat over street clothes | Recommended, especially for larger quantities |
| Reconstitution and Dilution (Liquid) | Chemical Fume Hood | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Cell Culture and In Vitro Assays | Biosafety Cabinet | Nitrile gloves | Safety glasses | Standard lab coat | Not required |
| Animal Dosing (Oral Gavage) | Ventilated Cage Changing Station or Downdraft Table | Nitrile gloves | Safety glasses | Standard lab coat | Recommended |
Operational Plan: Handling and Storage
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Stock solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to six months.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[4]
Weighing and Reconstitution
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Use dedicated spatulas and weighing papers.
-
When reconstituting, add the solvent slowly to the solid to avoid aerosolization.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. For large or unmanageable spills, contact the institution's environmental health and safety (EHS) office.
-
Don Appropriate PPE: Before cleaning, wear the PPE outlined in the table above.
-
Contain the Spill: For liquid spills, use absorbent pads or granules to contain the spill, working from the outside in.[5][6] For solid spills, gently cover with a damp paper towel to avoid creating dust.
-
Clean the Area: Use a suitable decontaminant (e.g., 70% ethanol) to clean the spill area thoroughly.
-
Dispose of Waste: All contaminated materials, including PPE, must be collected in a sealed, labeled hazardous waste container.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about this compound.
Disposal Plan
All waste materials contaminated with this compound, including unused compound, empty vials, contaminated labware, and PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this compound down the drain or in the regular trash.
Mechanism of Action: The NLRP3 Inflammasome Pathway
This compound is a selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, when activated by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[7][8]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which activate transcription factors like NF-κB, leading to the increased expression of NLRP3 and pro-IL-1β.[8][9]
-
Activation (Signal 2): A variety of stimuli, such as ATP, crystalline uric acid, and viral RNA, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[7][9] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms.[7][8]
This compound exerts its inhibitory effect by preventing the activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Inhibition of IL-1β Production
The following is a general protocol for assessing the inhibitory activity of this compound on IL-1β production in human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1).
-
Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at an appropriate density.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP or nigericin, for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound.
This guide is intended to supplement, not replace, institutional safety protocols and professional judgment. Always consult your institution's EHS department for specific guidance.
References
- 1. drughunter.com [drughunter.com]
- 2. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. purdue.edu [purdue.edu]
- 6. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 7. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
